molecular formula C8H11NO B1197344 2-Pyridinepropanol CAS No. 2859-68-9

2-Pyridinepropanol

Cat. No.: B1197344
CAS No.: 2859-68-9
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Description

2-Pyridinepropanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2243. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpropan-1-ol
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InChI

InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
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InChI Key

FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CCCO
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Molecular Formula

C8H11NO
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DSSTOX Substance ID

DTXSID6062672
Record name 2-Pyridinepropanol
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Molecular Weight

137.18 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinepropanol
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Vapor Pressure

0.00173 [mmHg]
Record name 2-Pyridinepropanol
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CAS No.

2859-68-9, 5307-19-7
Record name 2-Pyridinepropanol
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Record name 1-(alpha-Pyridine)-2-propanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Pyridyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)-1-propanol is a valuable bifunctional molecule incorporating both a pyridine ring and a primary alcohol. This unique structural combination makes it a versatile building block in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, can engage in various biological interactions, while the hydroxyl group provides a convenient handle for further chemical modifications. This guide details several synthetic routes to 3-(2-pyridyl)-1-propanol, providing comprehensive experimental protocols, quantitative data, and logical workflows to assist researchers in its efficient preparation.

Synthetic Strategies

Several viable synthetic pathways have been established for the preparation of 3-(2-pyridyl)-1-propanol. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent strategies include:

  • Reduction of 2-Pyridinepropanoic Acid Derivatives: A straightforward approach involving the reduction of a carboxylic acid or its ester derivative.

  • Hydroboration-Oxidation of 2-Allylpyridine: A regioselective method that introduces the hydroxyl group at the terminal position of an alkene precursor.

  • Grignard Reaction of a 2-Picolyl Grignard Reagent with Ethylene Oxide: A carbon-carbon bond-forming reaction that extends the side chain of 2-picoline.

Method 1: Reduction of Ethyl 2-Pyridinepropionate

This method involves the synthesis of ethyl 2-pyridinepropionate followed by its reduction to the target alcohol.

Logical Workflow

A 2-Pyridineacetonitrile B Ethyl 2-pyridineacetate A->B Ethanolysis C Ethyl 2-pyridinepropionate B->C Alkylation D 3-(2-Pyridyl)-1-propanol C->D Reduction (LiAlH4)

Figure 1: Synthesis of 3-(2-pyridyl)-1-propanol via reduction.
Experimental Protocols

Step 1: Synthesis of Ethyl 2-Pyridinepropionate

A detailed protocol for the synthesis of ethyl 3-(2-pyridineamino)propionate is available, which can be adapted. For the target intermediate, a two-step process starting from ethyl 2-pyridylacetate is more direct.[1]

  • Alkylation of Ethyl 2-pyridylacetate: To a solution of ethyl 2-pyridylacetate (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction of Ethyl 2-Pyridinepropionate to 3-(2-Pyridyl)-1-propanol

  • Lithium Aluminum Hydride (LAH) Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of ethyl 2-pyridinepropionate (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water again.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-(2-pyridyl)-1-propanol.

Quantitative Data
StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1Ethyl 2-pyridylacetate, Methyl iodideNaHTHF120 to RT~70-80
2Ethyl 2-pyridinepropionateLiAlH4Diethyl ether40 to RT>90

Method 2: Hydroboration-Oxidation of 2-Allylpyridine

This two-step procedure provides a regioselective route to the desired primary alcohol from the corresponding terminal alkene.[2]

Logical Workflow

A 2-Picoline B 2-Allylpyridine A->B Allylation C Trialkylborane intermediate B->C Hydroboration (BH3-THF) D 3-(2-Pyridyl)-1-propanol C->D Oxidation (H2O2, NaOH)

Figure 2: Synthesis via hydroboration-oxidation.
Experimental Protocols

Step 1: Synthesis of 2-Allylpyridine

  • Preparation of 2-Picolyllithium: To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour.

  • Allylation: To the solution of 2-picolyllithium, add allyl bromide (1.1 eq) dropwise at -78 °C. The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.

Step 2: Hydroboration-Oxidation of 2-Allylpyridine [1][3]

  • Hydroboration: To a solution of 2-allylpyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (3 M, 1.2 eq) is added slowly, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 eq).

  • The mixture is stirred at room temperature for 1 hour and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data
StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
12-Picoline, Allyl bromiden-BuLiTHF~14-78 to RT~60-70
22-Allylpyridine1. BH3-THF 2. H2O2, NaOHTHF30 to RT~80-90

Method 3: Grignard Reaction with Ethylene Oxide

This approach utilizes a Grignard reagent derived from a 2-halopyridine or by deprotonation of 2-picoline, which then reacts with ethylene oxide to extend the carbon chain and introduce the hydroxyl group.

Logical Workflow

cluster_0 Route A cluster_1 Route B A1 2-Bromopyridine B1 2-Pyridylmagnesium bromide A1->B1 Mg, THF D1 Intermediate Alkoxide B1->D1 C Ethylene Oxide C->D1 D2 Intermediate Alkoxide C->D2 E 3-(2-Pyridyl)-1-propanol D1->E Acidic Workup A2 2-Picoline B2 2-Picolyllithium A2->B2 n-BuLi, THF B2->D2 D2->E Acidic Workup

Figure 3: Grignard reaction pathways.
Experimental Protocols

Route A: From 2-Bromopyridine

  • Formation of Grignard Reagent: In a flame-dried flask under nitrogen, place magnesium turnings (1.2 eq). Add a small crystal of iodine and a solution of 2-bromopyridine (1.0 eq) in anhydrous THF. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 2-bromopyridine solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour.

  • Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0 °C, and a solution of ethylene oxide (1.5 eq) in anhydrous THF is added slowly. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Route B: From 2-Picoline

  • Deprotonation of 2-Picoline: To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • Reaction with Ethylene Oxide: Add a solution of ethylene oxide (1.2 eq) in anhydrous THF to the 2-picolyllithium solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are dried and concentrated, and the product is purified by chromatography.

Quantitative Data
RouteReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
A2-Bromopyridine, Ethylene OxideMgTHF50 to Reflux~50-60
B2-Picoline, Ethylene Oxiden-BuLiTHF~13-78 to RT~60-70

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of 3-(2-pyridyl)-1-propanol in specific signaling pathways or its pharmacological activity. However, the pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The propanol side chain can serve as a linker or be further functionalized to modulate the biological activity of the parent pyridine structure.

Compounds containing the 2-substituted pyridine motif are known to interact with a variety of biological targets. For instance, derivatives of 2-aminopyridine are being investigated as inhibitors of kinases such as IKKα, which plays a role in NF-κB signaling pathways.[4] The development of novel pyridine-containing molecules, for which 3-(2-pyridyl)-1-propanol is a key precursor, is an active area of research in drug discovery for indications including pain, inflammation, and cancer.[5] Further screening and derivatization of 3-(2-pyridyl)-1-propanol could lead to the discovery of novel bioactive compounds.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-(2-pyridyl)-1-propanol. The presented methods, including the reduction of ester derivatives, hydroboration-oxidation of an alkene precursor, and Grignard-based chain extension, offer researchers multiple strategies to access this valuable building block. The choice of a particular route will depend on factors such as starting material availability, scale, and desired purity. While direct biological data on the title compound is scarce, its structural motifs suggest significant potential for its use as a scaffold in the development of novel therapeutic agents. The detailed protocols and comparative data herein are intended to facilitate the efficient synthesis of 3-(2-pyridyl)-1-propanol for a wide range of research and development applications.

References

An In-depth Technical Guide to 2-Pyridinepropanol: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinepropanol, with the IUPAC name 3-pyridin-2-ylpropan-1-ol, is a pyridine derivative of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and physicochemical properties. It further details a representative experimental protocol for its synthesis and explores its relevance within the broader context of pyridine alkaloid metabolism, offering insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a propanol group.

  • Common Name: this compound

  • IUPAC Name: 3-pyridin-2-ylpropan-1-ol[1][2][3]

  • CAS Number: 2859-68-9[1][2][4]

  • Chemical Formula: C₈H₁₁NO[1][4]

  • Molecular Weight: 137.18 g/mol [3][4]

  • Synonyms: 3-(2-Pyridyl)-1-propanol, 2-Pyridylpropanol, 3-(2-Pyridyl)propanol[1][3]

The structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, attached to a three-carbon aliphatic chain with a terminal hydroxyl group.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Physical Form Brown liquid[3] or Liquid[2]
Boiling Point 100-102 °C at 2 mm Hg[5][6]
Density 1.066 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.5295[5][6]
Vapor Pressure 0.00173 mmHg[3] / 0.00631 mmHg at 25°C[5]
Melting Point 34°C[5]
Flash Point >230 °F[5]

Table 2: Computed Properties of this compound

PropertyValueReference
XLogP3 0.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Exact Mass 137.084063974 Da[3]
Monoisotopic Mass 137.084063974 Da[3]

Experimental Protocols: Synthesis of a Structural Isomer

Synthesis of 2-(Pyridin-2-yl)propan-1-ol

This synthesis involves the reduction of a methyl ester intermediate.

Step 1: Preparation of the Methyl Ester Precursor The synthesis begins with the appropriate methyl ester, in this case, methyl 2-(pyridin-2-yl)propanoate.

Step 2: Reduction of the Methyl Ester To a solution of methyl 2-(pyridin-2-yl)propanoate (43.0 g, 260.3 mmol, 1.0 equiv.) in tetrahydrofuran (THF) (1500 mL, 0.1 M) at 0°C, a solution of lithium aluminum hydride in THF (312 mL, 312.4 mmol, 1.2 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature over 1.5 hours or until the reaction is complete as monitored by LCMS or TLC.

Step 3: Quenching and Work-up The reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then water again. After stirring the mixture for 30 minutes, the resulting white precipitate is removed by filtration. The solvent is then removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic fractions are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the alcohol product (30.0 g, 219.0 mmol, 84% yield), which can be used in subsequent steps without further purification.

Biological Context: Relevance to Pyridine Alkaloid Metabolism

While specific signaling pathways directly involving this compound are not extensively documented, its structural similarity to intermediates in the microbial degradation of nicotine provides a valuable biological context. Certain bacteria, such as those from the Pseudomonas genus, metabolize nicotine through distinct pathways, namely the pyridine and pyrrolidine pathways. These pathways are of significant interest for bioremediation and understanding the metabolic fate of pyridine alkaloids.

Below is a diagram illustrating a simplified version of the bacterial nicotine degradation pathways, highlighting key intermediates.

Nicotine_Degradation_Pathway cluster_pyridine_pathway Pyridine Pathway cluster_pyrrolidine_pathway Pyrrolidine Pathway Nicotine Nicotine HNicotine 6-Hydroxynicotine Nicotine->HNicotine Nicotine Dehydrogenase HMM 6-Hydroxy-N-methylmyosmine HNicotine->HMM 6-Hydroxynicotine Oxidase HPON 6-Pseudooxynicotine HMM->HPON HSP 6-Hydroxy-3-succinoyl-pyridine (HSP) HPON->HSP Oxidation DHP 2,5-Dihydroxypyridine HSP->DHP HSP Hydroxylase

Caption: Simplified bacterial nicotine degradation pathways.

The diagram illustrates two major routes for nicotine breakdown in bacteria. The pyridine pathway initiates with the hydroxylation of the pyridine ring, while the pyrrolidine pathway involves the cleavage of the pyrrolidine ring. The intermediate, 6-Hydroxy-3-succinoyl-pyridine (HSP), is structurally related to this compound, suggesting that similar enzymatic machinery could potentially act on or be inhibited by this compound. This makes it a molecule of interest for studying the enzymology of pyridine alkaloid metabolism and for the development of potential inhibitors of these pathways.

Conclusion

This compound is a pyridine derivative with well-defined chemical and physical properties. While detailed biological studies on this specific molecule are limited, its structural relationship to key intermediates in microbial nicotine degradation pathways suggests its potential as a tool for studying these metabolic routes. The synthetic protocols for related compounds provide a clear path for its preparation, enabling further investigation into its chemical and biological activities for researchers in drug discovery and development.

References

Analysis of 2-Pyridinepropanol's 1H NMR Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical information repositories, a detailed 1H NMR spectrum for 2-Pyridinepropanol, including chemical shifts, coupling constants, and integration values, is not readily accessible. This guide will, therefore, provide a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals to aid in the interpretation of experimentally acquired spectra of this compound.

Predicted 1H NMR Spectral Data

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a propanol chain. This structure gives rise to distinct signals in a 1H NMR spectrum for the aromatic protons on the pyridine ring and the aliphatic protons on the propanol chain.

Based on analogous compounds and typical chemical shift ranges, the predicted 1H NMR data for this compound is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.5 - 8.6Doublet (d)1H~4-5
H-4 (Pyridine)7.6 - 7.8Triplet of doublets (td) or Multiplet (m)1H~7-8, ~1-2
H-3 (Pyridine)7.1 - 7.3Doublet (d)1H~7-8
H-5 (Pyridine)7.0 - 7.2Triplet (t) or Multiplet (m)1H~6-7
-CH₂- (adjacent to Py)2.8 - 3.0Triplet (t)2H~7-8
-CH₂- (middle)1.9 - 2.1Quintet or Multiplet (m)2H~7
-CH₂-OH3.6 - 3.8Triplet (t)2H~6-7
-OHVariable (broad singlet)Broad Singlet (br s)1HN/A

Experimental Protocols

To acquire a high-quality 1H NMR spectrum of this compound, the following general experimental protocol is recommended:

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumental Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

Visualization of Key Relationships

The interpretation of the 1H NMR spectrum of this compound relies on understanding the spin-spin coupling interactions between adjacent non-equivalent protons. These relationships can be visualized as follows:

G cluster_pyridine Pyridine Ring Protons cluster_propanol Propanol Chain Protons H-6 H-6 H-5 H-5 H-6->H-5 J_ortho H-4 H-4 H-6->H-4 J_meta H-3 H-3 H-6->H-3 J_para H-5->H-4 J_ortho H-5->H-3 J_meta H-4->H-3 J_ortho CH2_Py α-CH2 H-3->CH2_Py J_benzylic (weak) CH2_mid β-CH2 CH2_Py->CH2_mid J_vicinal CH2_OH γ-CH2 CH2_mid->CH2_OH J_vicinal OH OH CH2_OH->OH J_vicinal (often not observed)

Caption: Spin-spin coupling pathways in this compound.

The logical workflow for analyzing the 1H NMR spectrum of this compound would proceed as follows:

G Acquire Spectrum Acquire Spectrum Reference to TMS Reference to TMS Acquire Spectrum->Reference to TMS Integrate Signals Integrate Signals Reference to TMS->Integrate Signals Identify Aromatic Region Identify Aromatic Region (δ 7.0-8.6 ppm) Integrate Signals->Identify Aromatic Region Identify Aliphatic Region Identify Aliphatic Region (δ 1.5-4.0 ppm) Integrate Signals->Identify Aliphatic Region Assign Pyridine Protons Assign Pyridine Protons Identify Aromatic Region->Assign Pyridine Protons Assign Propanol Protons Assign Propanol Protons Identify Aliphatic Region->Assign Propanol Protons Analyze Coupling Patterns Analyze Coupling Constants (J) Assign Pyridine Protons->Analyze Coupling Patterns Assign Propanol Protons->Analyze Coupling Patterns Final Structure Confirmation Final Structure Confirmation Analyze Coupling Patterns->Final Structure Confirmation

Caption: Workflow for 1H NMR spectrum analysis.

Conclusion

While a definitive, experimentally verified 1H NMR spectrum of this compound is not publicly available, this guide provides a robust theoretical framework for its analysis. Researchers can use the predicted data, recommended experimental protocols, and visual aids to interpret their own spectral data for this compound. The distinct separation of aromatic and aliphatic signals, along with predictable coupling patterns, should allow for unambiguous assignment of all proton resonances in an experimentally obtained spectrum.

Vibrational Spectroscopy of 2-Pyridinepropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of 2-Pyridinepropanol. This document outlines detailed experimental protocols, presents a summary of expected vibrational modes, and illustrates key concepts through logical diagrams.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure of compounds like this compound. These non-destructive methods provide a unique "fingerprint" of a molecule by probing its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups, making it ideal for identifying the hydroxyl (-OH) and pyridine ring vibrations in this compound.

Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light, typically from a laser source.[1] It provides complementary information to FTIR, with strong signals often observed for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective in characterizing the aromatic pyridine ring and the carbon-carbon backbone of the propanol side chain.

The complementary nature of these two techniques allows for a more complete and robust structural analysis of this compound.

Molecular Structure and Expected Vibrational Modes

This compound (C₈H₁₁NO) consists of a pyridine ring substituted at the 2-position with a propanol group.[2] The vibrational spectrum is therefore a composite of the vibrational modes of the pyridine ring, the propyl chain, and the terminal hydroxyl group. The key expected vibrational modes are summarized below.

Experimental Protocols

FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for analyzing liquid samples like this compound due to its minimal sample preparation requirements.

  • Instrument Setup:

    • An FTIR spectrometer equipped with a diamond or germanium ATR crystal is used.

    • The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection:

    • A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage.

    • The sample spectrum is then collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Baseline correction and other necessary spectral manipulations are performed using the instrument's software.

Raman Spectroscopy

Methodology: Dispersive Raman spectroscopy is commonly employed for the analysis of liquid samples.

  • Instrument Setup:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

    • The laser power is optimized to obtain a good signal-to-noise ratio while avoiding sample fluorescence or degradation.[1]

  • Sample Preparation:

    • This compound is placed in a glass capillary tube or a cuvette.

  • Data Acquisition:

    • The laser is focused onto the sample.

    • The Raman scattered light is collected at a 90° angle to the incident beam.

    • Spectra are typically acquired over a Raman shift range of 200-3500 cm⁻¹ with an appropriate exposure time and number of accumulations.

  • Data Processing:

    • Cosmic ray removal and baseline correction are applied to the raw spectrum.

    • The spectrum may be normalized to a prominent peak for comparison purposes.

Data Presentation: Vibrational Mode Assignments

The following table summarizes the expected vibrational frequencies for this compound based on the analysis of its constituent functional groups. The assignments are based on established spectral data for pyridine and alkyl alcohols.[3][4][5]

Wavenumber (cm⁻¹) Vibrational Mode Technique
3400 - 3200O-H stretch (hydrogen-bonded)FTIR
3100 - 3000C-H stretch (aromatic)FTIR, Raman
3000 - 2850C-H stretch (aliphatic)FTIR, Raman
~1600C=C/C=N ring stretchFTIR, Raman
~1580C=C ring stretchFTIR, Raman
1480 - 1430C-H in-plane bend (aliphatic & aromatic)FTIR, Raman
~1050C-O stretchFTIR
~1000Ring breathing modeRaman
Below 900C-H out-of-plane bend (aromatic)FTIR

Visualizations

experimental_workflow cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy ftir_prep Sample Preparation (Place drop on ATR crystal) ftir_acq Data Acquisition (Collect IR spectrum) ftir_prep->ftir_acq ftir_proc Data Processing (Background subtraction, baseline correction) ftir_acq->ftir_proc ftir_analysis Spectral Analysis (Peak identification) ftir_proc->ftir_analysis end Structural Characterization ftir_analysis->end raman_prep Sample Preparation (Fill cuvette/capillary) raman_acq Data Acquisition (Collect Raman spectrum) raman_prep->raman_acq raman_proc Data Processing (Cosmic ray removal, baseline correction) raman_acq->raman_proc raman_analysis Spectral Analysis (Peak identification) raman_proc->raman_analysis raman_analysis->end start This compound Sample start->ftir_prep start->raman_prep

Caption: Experimental workflow for FTIR and Raman analysis.

molecular_vibrations cluster_groups Functional Groups cluster_modes Vibrational Modes molecule This compound (C₈H₁₁NO) pyridine Pyridine Ring molecule->pyridine propanol Propanol Side Chain molecule->propanol ring_stretch Ring Stretching (C=C, C=N) pyridine->ring_stretch ch_stretch_arom Aromatic C-H Stretch pyridine->ch_stretch_arom ring_breathing Ring Breathing pyridine->ring_breathing ch_stretch_aliph Aliphatic C-H Stretch propanol->ch_stretch_aliph oh_stretch O-H Stretch propanol->oh_stretch co_stretch C-O Stretch propanol->co_stretch

Caption: Molecular structure and vibrational modes relationship.

References

2-Pyridinepropanol: A Technical Guide to Solubility and Miscibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Pyridinepropanol, a heterocyclic organic compound with applications in chemical synthesis and potentially in pharmaceutical development. Due to the limited availability of specific quantitative data for this compound, this guide combines theoretical principles, qualitative information, data from analogous compounds, and detailed, representative experimental protocols to provide a thorough understanding of its solubility characteristics.

Core Concepts: Solubility and Miscibility

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (solid, liquid, or gas) to form a homogeneous solution. It is a spectrum, and substances can be described as highly soluble, partially soluble, or insoluble.

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.[1] It is an absolute property; liquids are either miscible or immiscible.[1] The general principle of "like dissolves like" is a key predictor of both solubility and miscibility, where substances with similar polarities tend to be soluble or miscible in one another.[1]

Solubility of this compound

A structurally similar compound, 2-(2-pyridyl)ethanol, is reported to be highly soluble in polar solvents such as water and alcohols, while exhibiting limited solubility in non-polar solvents like hexane.[3] The pyridine component itself is moderately soluble in water and highly soluble in a range of organic solvents, including ethanol, ether, and chloroform.[4]

Based on these characteristics, the expected solubility of this compound is summarized in the table below.

Predicted Solubility of this compound
Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents
WaterHighThe hydroxyl group and the nitrogen in the pyridine ring can form hydrogen bonds with water molecules.
Alcohols (e.g., Methanol, Ethanol)HighThe hydroxyl group and the overall polarity of the molecule are similar to that of alcohols, promoting strong intermolecular interactions.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6]
AcetoneModerate to HighThe polarity of acetone should allow for good interaction with the polar groups of this compound.
Non-Polar Solvents
Hexane, TolueneLowThe significant difference in polarity between this compound and non-polar solvents limits their interaction.
Diethyl EtherLow to ModerateWhile less polar than alcohols, ether can act as a hydrogen bond acceptor, potentially leading to some degree of solubility.

Miscibility of this compound

Specific miscibility data for this compound is not available. However, based on its structure and the properties of similar compounds, we can predict its miscibility with common solvents. Pyridine itself is fully miscible with a wide range of solvents, including water and hexane.[7] The presence of the propanol chain in this compound will influence its miscibility.

Predicted Miscibility of this compound
SolventPredicted MiscibilityRationale
WaterMiscibleThe ability to form strong hydrogen bonds suggests complete miscibility, similar to lower-chain alcohols.
EthanolMiscibleBoth are polar, protic solvents with similar functional groups, leading to favorable mixing.
MethanolMiscibleSimilar to ethanol, strong intermolecular forces will promote miscibility.
AcetoneMiscibleThe polarity of acetone is sufficient to allow for complete mixing.
Dimethyl Sulfoxide (DMSO)MiscibleDMSO is miscible with water and a wide range of organic solvents.[5][6]
HexaneImmiscible or Partially MiscibleThe significant difference in polarity makes complete miscibility unlikely.

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and miscibility of this compound.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in an aqueous buffer.[8]

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess this compound add_compound Add compound to buffer in a sealed vial prep_compound->add_compound prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) prep_buffer->add_compound agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium add_compound->agitate separate Separate solid from liquid (centrifugation or filtration) agitate->separate quantify Quantify the concentration of the dissolved compound in the supernatant separate->quantify hplc (e.g., HPLC, UV-Vis Spectroscopy) quantify->hplc G Workflow for Miscibility Determination start Start add_solvents Add equal volumes of this compound and test solvent to a clear, sealed container start->add_solvents mix Vigorously mix the two liquids add_solvents->mix observe Allow the mixture to stand and observe for phase separation mix->observe decision Is a single, clear phase observed? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible or Partially Miscible decision->immiscible No

References

A Theoretical Conformational Analysis of 2-Pyridinepropanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangements of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like 2-Pyridinepropanol, which possesses several rotatable bonds, a multitude of conformations are possible. Identifying the low-energy conformers is crucial for understanding its chemical reactivity, biological activity, and physical properties. Theoretical, or computational, conformational analysis employs molecular mechanics and quantum mechanics methods to explore the potential energy surface of a molecule and identify its stable conformers.

Theoretical Methodology

A robust theoretical conformational analysis of this compound would typically involve a multi-step computational workflow. This process begins with a broad search for possible conformations, followed by optimization and energy refinement using progressively more accurate and computationally intensive methods.

Computational Workflow

The general workflow for a theoretical conformational analysis is depicted below. This process ensures a thorough exploration of the conformational space and accurate determination of the relative energies of the resulting conformers.

Conformational_Analysis_Workflow cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization & Energy Refinement cluster_3 Analysis start 2D Structure of This compound conf_search Molecular Mechanics (e.g., MMFF94) start->conf_search Generate 3D conformers dft_opt DFT Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Select low-energy conformers freq_calc Frequency Calculation (Thermodynamic Properties) dft_opt->freq_calc Verify minima & calculate energies analysis Analysis of Results (Relative Energies, Dihedral Angles) freq_calc->analysis Tabulate and visualize data

Caption: A typical workflow for the theoretical conformational analysis of a small molecule.

Detailed Computational Protocols

The following sections detail the hypothetical protocols for each stage of the conformational analysis of this compound.

Initial Structure Generation

The analysis begins with the generation of a 2D sketch of this compound, which is then converted into an initial 3D structure using a molecular modeling software package.

Conformational Search

A systematic or stochastic conformational search is performed to explore the potential energy surface.

  • Method: Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94).

  • Procedure:

    • The rotatable bonds of this compound are identified. These are primarily the C-C single bonds in the propanol chain and the C-C bond connecting the chain to the pyridine ring.

    • A systematic rotation of these bonds is performed at a defined increment (e.g., 30 degrees).

    • At each rotational step, the geometry is minimized using the chosen force field.

    • All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Geometry Optimization and Energy Refinement

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanics calculations. Density Functional Theory (DFT) is a widely used method for this purpose.[1][2][3]

  • Method: Density Functional Theory (DFT) using a functional such as B3LYP and a basis set like 6-31G(d).

  • Procedure:

    • The geometry of each conformer from the conformational search is optimized at the chosen level of theory.

    • The optimization is performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solvent environment.

Frequency Calculations

To confirm that the optimized structures are true energy minima and to obtain thermodynamic data, frequency calculations are performed.

  • Method: The same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Procedure:

    • A frequency calculation is performed on each optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to calculate the relative energies of the conformers.

Hypothetical Data Presentation

The results of a theoretical conformational analysis are typically presented in a tabular format for easy comparison. The following tables are illustrative of the type of data that would be generated.

Table 1: Relative Energies of this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.0065.2
Conf-2 0.850.9220.1
Conf-3 1.501.659.7
Conf-4 2.102.255.0

Table 2: Key Dihedral Angles of this compound Conformers (in degrees)

Conformer IDτ1 (N1-C2-C7-C8)τ2 (C2-C7-C8-C9)τ3 (C7-C8-C9-O10)
Conf-1 75.2178.560.1
Conf-2 -80.5175.9179.3
Conf-3 78.165.3-62.4
Conf-4 -79.9-68.7178.8

Conclusion

This whitepaper has outlined a standard and robust computational methodology for the theoretical conformational analysis of this compound. By following the detailed protocols for conformational searching, geometry optimization, and frequency calculations, researchers can obtain valuable insights into the conformational preferences and energetic landscape of this molecule. The resulting data on the relative energies and geometries of stable conformers are essential for understanding its interactions in biological systems and for guiding further drug development efforts. While the presented data is hypothetical, the described workflow provides a clear and actionable guide for researchers in the field.

References

A Technical Guide to the Reactivity of 2-Pyridinepropanol: Reactions with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinepropanol, a bifunctional molecule featuring both a nucleophilic primary alcohol and an electron-deficient pyridine ring, presents a unique landscape for chemical transformations. Its structure allows for a diverse range of reactions, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The pyridine moiety's reactivity is characterized by the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. Concurrently, the terminal propanol group offers a site for traditional alcohol chemistry, including oxidation, esterification, and nucleophilic substitution after activation. This guide provides an in-depth analysis of the reactivity of this compound, complete with reaction pathways, quantitative data, and detailed experimental protocols.

Reactivity with Electrophiles

The interaction of this compound with electrophiles can occur at three primary sites: the pyridine nitrogen, the aromatic ring carbons, and the hydroxyl oxygen of the propanol side chain. The most favorable site of attack is typically the basic nitrogen atom of the pyridine ring.

Attack at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is the most basic and nucleophilic site in the molecule. It readily reacts with electrophiles such as protons (acid-base reaction), alkylating agents, and acylating agents to form pyridinium salts.[1][2] This initial reaction significantly deactivates the aromatic ring towards further electrophilic attack by placing a positive charge on the nitrogen.[1][2]

Electrophilic Aromatic Substitution (SEAr)

Due to the electronegative nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene, with a reactivity profile often compared to that of nitrobenzene.[1] Friedel-Crafts alkylation and acylation reactions are generally not feasible as the Lewis acid catalyst complexes with the nitrogen atom, further deactivating the ring.[1][3][4] When SEAr reactions do occur, they require harsh conditions and substitution is directed to the 3- and 5-positions, which are the most electron-rich carbons in the deactivated ring.[3][5]

  • Nitration: Direct nitration is sluggish and gives low yields of the 3-nitro derivative.[1][4]

  • Sulfonation: Sulfonation requires high temperatures and often uses oleum with a mercury catalyst to yield pyridine-3-sulfonic acid.[4]

  • Halogenation: Bromination, for example, requires high temperatures to produce 3-bromopyridine and 3,5-dibromopyridine.[4]

Attack at the Hydroxyl Group

The oxygen atom of the primary alcohol is nucleophilic and readily attacks strong electrophiles. This is a common pathway for the functionalization of the propanol side chain.

  • Esterification: this compound reacts with acid chlorides and anhydrides to form esters. These reactions are often catalyzed by a base like pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct.[6][7]

  • Etherification (Williamson Synthesis): The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide. This potent nucleophile can then react with an alkyl halide in an S(_N)2 reaction to form an ether. This method is most effective with primary alkyl halides.[6]

Reactivity with Nucleophiles

The reactivity of this compound towards nucleophiles is primarily centered on the propanol side chain, although the pyridine ring can undergo nucleophilic substitution under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[1][8] However, for a successful SNAr reaction, a good leaving group (like a halide) must be present on the ring. As this compound lacks such a group, direct SNAr is not a primary reaction pathway.

A notable exception is the Chichibabin reaction , where pyridine can be directly aminated at the 2-position by heating with sodium amide (NaNH₂).[4] This reaction, however, requires high temperatures and may not be compatible with all functional groups.

Nucleophilic Substitution at the Propanol Side Chain

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the propyl chain, the -OH group must first be converted into a better leaving group.[9][10]

Step 1: Activation of the Hydroxyl Group This is typically achieved by:

  • Protonation: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, allowing for substitution by the conjugate base of the acid (e.g., Br⁻, I⁻).[7][9]

  • Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) converts the alcohol to a tosylate or mesylate. These are excellent leaving groups for S(_N)2 reactions.[11]

  • Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively.[10]

Step 2: S(_N)2 Reaction Once the hydroxyl group is activated, the α-carbon becomes susceptible to attack by a wide range of nucleophiles in a classic S(_N)2 displacement. This allows for the introduction of various functional groups.

Other Key Reactions

Oxidation of the Alcohol

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

  • To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent (e.g., dichloromethane) will oxidize the primary alcohol to 3-(2-pyridyl)propanal.

  • To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or even chlorine in the presence of pyridine, will oxidize the primary alcohol all the way to 3-(2-pyridyl)propanoic acid.[12]

Quantitative Data Summary

Specific quantitative data for reactions of this compound are not widely published. The following tables provide representative data for analogous reactions on pyridine and primary alcohol substrates to illustrate typical conditions and yields.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine

Reaction Electrophile/Reagents Conditions Product Yield (%)
Nitration KNO₃, H₂SO₄ 300 °C 3-Nitropyridine ~22%
Sulfonation H₂SO₄/SO₃, HgSO₄ 230 °C Pyridine-3-sulfonic acid ~70%

| Bromination | Br₂, H₂SO₄/SO₃ | 130 °C | 3-Bromopyridine | ~90% |

Table 2: Representative Reactions of a Primary Alcohol (e.g., 1-Butanol)

Reaction Type Reagents Conditions Product Yield (%)
Esterification Acetyl Chloride, Pyridine 25 °C Butyl acetate >95%
Williamson Ether Synthesis 1. NaH; 2. CH₃I THF, 25 °C 1-Methoxybutane ~90%

| Tosylation | TsCl, Pyridine | 0-25 °C | Butyl tosylate | >90% |

Table 3: Representative S(_N)2 Reactions on an Activated Primary Alcohol (e.g., 1-Bromobutane)

Nucleophile Reagents Solvent Product Yield (%)
Cyanide NaCN DMSO Pentanenitrile >90%
Azide NaN₃ Acetone/H₂O 1-Azidobutane ~95%

| Thiolate | NaSEt | Ethanol | 1-(Ethylthio)butane | >90% |

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Safety Note: These procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Esterification of this compound (Acetate Formation)
  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Conversion of this compound to 3-(2-Pyridyl)propyl Bromide
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of this compound (1.0 eq) in anhydrous diethyl ether to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH ~8 with a cold, saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyl bromide.

Protocol 3: Oxidation of this compound to 3-(2-Pyridyl)propanoic Acid
  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color remains.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations of Reaction Pathways

reactivity_overview cluster_electrophiles Reactions with Electrophiles cluster_nucleophiles Reactions with Nucleophiles E_plus Electrophiles (R-X, Acyl-X, H⁺) N_attack N-Alkylation/ Acylation E_plus->N_attack Attack on N Ring_attack SEAr (Nitration, etc.) (Harsh Conditions) E_plus->Ring_attack Attack on Ring (C3) O_attack O-Alkylation/ Acylation (Esterification) E_plus->O_attack Attack on O mol This compound mol->N_attack mol->Ring_attack mol->O_attack activated_mol Activated Alcohol (-OTs, -Br, -OH₂⁺) mol->activated_mol Activation (TsCl, PBr₃, H⁺) Nu_minus Nucleophiles (CN⁻, N₃⁻, etc.) sn2_reaction SN2 Substitution Nu_minus->sn2_reaction activated_mol->sn2_reaction

Caption: Overview of this compound's reactivity with electrophiles and nucleophiles.

experimental_workflow start Start: this compound step1 Step 1: Activation of -OH Group Reagents: TsCl, Pyridine Solvent: DCM start->step1 workup1 Workup & Purification step1->workup1 intermediate Intermediate: 2-(3-(Tosyloxy)propyl)pyridine step2 Step 2: Nucleophilic Substitution Reagent: NaCN Solvent: DMSO intermediate->step2 workup2 Workup & Purification step2->workup2 product Final Product: 4-(Pyridin-2-yl)butanenitrile workup1->intermediate workup2->product

Caption: Workflow for a two-step synthesis via activation and nucleophilic substitution.

esterification_mechanism reactants This compound (R-OH) + Acetyl Chloride (Ac-Cl) intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic attack of R-OH on Ac-Cl products Product: Ester (R-OAc) + Pyridinium Hydrochloride intermediate->products Collapse of intermediate, Pyridine removes H⁺ pyridine Pyridine (Base) pyridine->intermediate Acts as catalyst/base

References

fundamental chemistry of pyridine alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of Pyridine Alcohol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , also known as pyridinylmethanols or pyridylcarbinols. These heterocyclic compounds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in numerous biologically active molecules. This document details their synthesis, core reactions, and physicochemical properties, offering detailed experimental protocols and mechanistic diagrams to support advanced research and development.

Physicochemical Properties

Pyridine alcohol derivatives consist of a pyridine ring substituted with a hydroxymethyl group. The position of this group (at C2, C3, or C4) significantly influences the molecule's electronic properties, basicity, and reactivity. The nitrogen atom's lone pair of electrons makes the molecule basic, while the hydroxyl group can act as a nucleophile or be converted into a leaving group.[1][2]

Structural and Physical Data

The fundamental properties of the three primary isomers of pyridinemethanol are summarized below. These values highlight the influence of the hydroxymethyl group's position on the physical characteristics of the molecule.

Property2-Pyridinemethanol3-Pyridinemethanol4-Pyridinemethanol
CAS Number 586-98-1[2]100-55-0[3]586-95-8[4]
Molecular Formula C₆H₇NO[2]C₆H₇NO[3]C₆H₇NO[4]
Molecular Weight 109.13 g/mol [2]109.13 g/mol [3]109.13 g/mol [4]
Appearance Colorless to pale yellow liquid[2]White to off-white solid or viscous liquid[1]White to yellow crystalline solid[4]
Melting Point Not applicable (liquid at room temp.)-8 to -6 °C52-56 °C[4]
Boiling Point 111-112 °C (14 mmHg)143-144 °C (15 mmHg)107-110 °C (1 mmHg)[4]
pKa (Predicted) 13.48 ± 0.10[2]Not specifiedNot specified
Solubility Miscible in water[2]Soluble in waterSoluble in water (1.00E+06 mg/L at 20°C)[4]

Synthesis of Pyridine Alcohol Derivatives

The synthesis of pyridinemethanols can be achieved through several primary routes, with the choice of method depending on the availability of starting materials, desired scale, and substituent tolerance.[5]

Key Synthetic Pathways
  • Reduction of Pyridinecarboxylic Acids and Esters : This is one of the most direct methods. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but require anhydrous conditions.[5] For larger-scale and milder reactions, catalytic hydrogenation using catalysts such as Pd/C or PtO₂ is preferred.[1][5]

  • Reduction of Pyridine Aldehydes and Ketones : The reduction of the corresponding carbonyl compounds using agents like sodium borohydride (NaBH₄) provides a clean and efficient route to the desired alcohols.[1]

  • From Cyanopyridines : A multi-step process where a cyanopyridine is first reduced to the corresponding aminomethylpyridine, which is then converted to the alcohol via treatment with ethyl nitrite.[3][6]

  • Functionalization of Picolines (Methylpyridines) : This involves a two-step sequence where the picoline is first oxidized to a picoline N-oxide, followed by rearrangement with acetic anhydride to form the acetate ester, which is then hydrolyzed to the alcohol.[7][8]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product P_Acid Pyridinecarboxylic Acid / Ester Reduction Reduction (LiAlH₄, NaBH₄, H₂/Pd) P_Acid->Reduction P_Aldehyde Pyridine Aldehyde / Ketone P_Aldehyde->Reduction P_Cyano Cyanopyridine MultiStep Multi-Step Conversion P_Cyano->MultiStep P_Picoline Picoline Oxidation_Rearrangement Oxidation & Rearrangement P_Picoline->Oxidation_Rearrangement Product Pyridinemethanol Reduction->Product MultiStep->Product Oxidation_Rearrangement->Product

General synthetic workflows for pyridinemethanol derivatives.

Core Reactivity of Pyridine Alcohols

The chemical behavior of pyridine alcohols is dictated by the interplay between the aromatic pyridine ring and the primary or secondary alcohol functionality.

Oxidation

The hydroxyl group can be oxidized to yield pyridine aldehydes or pyridine carboxylic acids, depending on the oxidant used.[9]

  • To Aldehydes : Milder, anhydrous oxidizing agents like Pyridinium Chlorochromate (PCC) or the Collins reagent (CrO₃ in pyridine) are used to stop the oxidation at the aldehyde stage.[10][11][12]

  • To Carboxylic Acids : Stronger oxidizing agents in aqueous media will typically lead to the corresponding pyridinecarboxylic acid.

  • Organocatalytic Oxidation : A method using trichloroisocyanuric acid (TCCA) in the presence of pyridine as an organocatalyst can selectively oxidize secondary alcohols to ketones.[13]

Oxidation_Mechanism Py_Alcohol Pyridinemethanol (R-CH₂OH) ChromateEster Chromate Ester Intermediate Py_Alcohol->ChromateEster + PCC PCC PCC (C₅H₅NH⁺[CrO₃Cl]⁻) Aldehyde Pyridine Aldehyde (R-CHO) ChromateEster->Aldehyde Elimination PyridineBase Pyridine (Base) PyridineBase->ChromateEster Abstracts α-H Byproducts Cr(IV) Species + Pyridinium HCl Aldehyde->Byproducts

Simplified mechanism of alcohol oxidation using PCC.
Esterification

Pyridine alcohols readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides.[9][14] Pyridine itself often serves as a basic solvent and catalyst, activating the acylating agent and neutralizing the HCl byproduct when acid chlorides are used.[14][15][16] For less reactive substrates, a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is employed.[17]

Esterification_Mechanism AcidChloride Acid Chloride (R'-COCl) Acyl_Int Acyl-Pyridinium Intermediate AcidChloride->Acyl_Int + Pyridine Pyridine_Cat Pyridine (Catalyst/Base) Tetra_Int Tetrahedral Intermediate Acyl_Int->Tetra_Int Py_Alcohol Pyridinemethanol (R-OH) Py_Alcohol->Tetra_Int + Acyl-Pyridinium Ester Pyridine Ester (R'-COOR) Tetra_Int->Ester - Pyridine - H⁺

Pyridine-catalyzed esterification of a pyridine alcohol.
Nucleophilic Substitution

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution reactions, it must first be converted into a better leaving group, such as a tosylate.[18] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles.[18]

Tosylation_SN2 Py_Alcohol Pyridinemethanol (Py-CH₂OH) Step1 Activation + TsCl, Pyridine Py_Alcohol->Step1 Tosylate Pyridylmethyl Tosylate (Py-CH₂OTs) Step1->Tosylate Step2 Substitution + Nucleophile (Nu⁻) Tosylate->Step2 Product Substituted Product (Py-CH₂Nu) Step2->Product

Conversion to tosylate for subsequent Sₙ2 reaction.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of pyridine alcohol derivatives. Below are typical data for 4-pyridone, a tautomer of 4-hydroxypyridine, which provides a reference for the pyridine ring system.[19]

Spectroscopy TypeFeatureTypical Chemical Shift / FrequencyNotes
¹H NMR Protons adjacent to N (α-H)δ 8.5-8.6 ppmMost deshielded due to the electronegativity of nitrogen.[20]
Protons at β-positionsδ 7.1-7.4 ppm
Methylene protons (-CH₂OH)δ 4.5-4.8 ppmAdjacent to both the aromatic ring and the oxygen atom.
Hydroxyl proton (-OH)δ 5.0-5.5 ppm (variable)Broad signal, position is solvent and concentration dependent.[21]
¹³C NMR Carbons adjacent to N (α-C)δ 150 ppm
Carbon at γ-positionδ 140 ppm
Carbons at β-positionsδ 120-125 ppm
Methylene carbon (-CH₂OH)δ 60-65 ppm
IR O-H stretch (alcohol)3200-3400 cm⁻¹ (broad)Characteristic broad peak for hydrogen-bonded OH group.[21]
C-H stretch (aromatic)3000-3100 cm⁻¹
C=N, C=C stretch (aromatic ring)1400-1600 cm⁻¹A series of sharp bands indicative of the pyridine ring.
C-O stretch (primary alcohol)1050-1150 cm⁻¹

Note: Chemical shifts can vary based on solvent, concentration, and temperature.[19]

Experimental Protocols

The following protocols are generalized procedures for key transformations involving pyridine alcohol derivatives.

Protocol: Synthesis of 3-Pyridinemethanol via Reduction of Methyl Nicotinate

Materials:

  • Methyl nicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF.

  • Addition : A solution of methyl nicotinate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the temperature.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup : The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filtration : The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of celite. The filter cake is washed thoroughly with THF or ethyl acetate.

  • Extraction : The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-pyridinemethanol.

  • Purification : The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Protocol: Oxidation of 2-Pyridinemethanol to 2-Pyridinecarboxaldehyde using PCC

Materials:

  • Pyridinium Chlorochromate (PCC)

  • 2-Pyridinemethanol

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Setup : A round-bottom flask is charged with a suspension of PCC (1.5 eq.) in anhydrous DCM.

  • Addition : A solution of 2-pyridinemethanol (1.0 eq.) in anhydrous DCM is added to the stirred suspension in one portion.[10]

  • Reaction : The mixture is stirred at room temperature for 2-4 hours. The reaction turns into a dark, tarry mixture. Reaction progress should be monitored by TLC.

  • Workup : Upon completion, the reaction mixture is diluted with an equal volume of diethyl ether.

  • Filtration : The mixture is filtered through a short plug of silica gel to remove the chromium byproducts. The plug is washed several times with diethyl ether.

  • Purification : The combined filtrates are concentrated under reduced pressure to afford the 2-pyridinecarboxaldehyde product. Further purification can be achieved via column chromatography or distillation.

Applications in Drug Development

The structural motif of pyridine alcohol is a cornerstone in medicinal chemistry. These compounds serve as versatile building blocks for introducing the pyridyl group into larger, more complex molecules.[22] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and bioavailability, while the alcohol provides a convenient handle for further chemical modification. Derivatives of pyridine alcohols are found in a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and neuroactive agents.[4][23][24] Their utility as intermediates in the synthesis of drugs like Bisacodyl and the organophosphate antidote Pralidoxime underscores their industrial and pharmaceutical importance.[8]

References

Methodological & Application

Application Notes and Protocols for 2-Pyridinepropanol in Metal Complex Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Pyridinepropanol as a versatile ligand in the synthesis of metal complexes. It highlights the applications of these complexes in catalysis and their potential as therapeutic agents, with a focus on a dinuclear copper(II) complex as a primary example.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atom of the pyridine ring and the oxygen atom of the propanol group. This coordination flexibility allows for the formation of stable mononuclear and dinuclear metal complexes with diverse geometries and interesting chemical properties. These complexes have shown promise in various fields, including catalysis and medicinal chemistry.

Applications of this compound Metal Complexes

Metal complexes incorporating this compound have demonstrated significant potential in two key areas:

  • Catalysis: The dinuclear copper(II) complex, [Cu₂(dicl)₂(2-pypr)₂], has been shown to exhibit notable catalytic activity in the oxidation of catechols.[1] This suggests its potential application in various oxidative chemical transformations.

  • Bioinorganic Chemistry and Drug Development: The same copper(II) complex has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme relevant to various physiological processes.[1] While specific anticancer data for this compound complexes is still emerging, related pyridine-based metal complexes have shown significant cytotoxic activity against various cancer cell lines, indicating a promising avenue for future research.[2][3]

Featured Complex: Dinuclear Copper(II) Diclofenac Complex with this compound

A well-characterized example is the dinuclear copper(II) complex with diclofenac and this compound, formulated as [Cu₂(dicl)₂(2-pypr)₂].[1] In this complex, the this compound ligand acts as a bridging ligand, linking the two copper(II) centers via its oxygen atoms. The copper(II) ions exhibit a square-pyramidal geometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the [Cu₂(dicl)₂(2-pypr)₂] complex.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₄₄H₄₀Cl₄Cu₂N₄O₆[1]
Thermal StabilityStable up to 201 °C[1]

Table 2: Catalytic Activity in Catechol Oxidation

The complex demonstrates catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone.[1]

SubstrateProductCatalytic ActivityReference
3,5-di-tert-butylcatechol3,5-di-tert-butylquinoneShows saturation kinetics[1]

Table 3: Carbonic Anhydrase Inhibition

The inhibitory activity of the complex was tested against human carbonic anhydrase (hCA) isoforms I and II.[1]

Enzyme IsoformInhibition Constant (Kᵢ)PotencyReference
hCA I1.52–55.06 µMGood inhibitor[1]
hCA II0.23–5.61 µMModerately efficient inhibitor[1]

Experimental Protocols

Protocol 1: Synthesis of [Cu₂(dicl)₂(2-pypr)₂]

This protocol describes the synthesis of the dinuclear copper(II) complex with diclofenac and this compound.[1]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Diclofenac sodium salt

  • This compound

  • Methanol

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve diclofenac sodium salt (1 mmol) in 20 mL of methanol.

  • To this solution, add a solution of copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.

  • Stir the resulting green solution for 30 minutes at room temperature.

  • Slowly add a solution of this compound (1 mmol) in 10 mL of ethanol to the reaction mixture.

  • Continue stirring for an additional 2 hours at room temperature.

  • A green precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Characterization:

The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Work-up cluster_product Product Diclofenac Diclofenac Sodium Salt Mix1 Mix Diclofenac and Copper Acetate in Methanol Diclofenac->Mix1 CopperAcetate Copper(II) Acetate CopperAcetate->Mix1 Pyridinepropanol This compound AddLigand Add this compound in Ethanol Pyridinepropanol->AddLigand Stir1 Stir for 30 min Mix1->Stir1 Stir1->AddLigand Stir2 Stir for 2 hours AddLigand->Stir2 Filter Filter Precipitate Stir2->Filter Wash Wash with Ethanol and Diethyl Ether Filter->Wash Dry Dry Wash->Dry Product [Cu₂(dicl)₂(2-pypr)₂] Dry->Product

Caption: Workflow for the synthesis of the dinuclear copper(II) complex.

Protocol 2: Evaluation of Catechol Oxidase Activity

This protocol outlines a general method for assessing the catalytic activity of the synthesized complex in the oxidation of 3,5-di-tert-butylcatechol.[1]

Materials:

  • [Cu₂(dicl)₂(2-pypr)₂] complex

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper complex in methanol.

  • Prepare a stock solution of 3,5-DTBC in methanol.

  • In a quartz cuvette, mix a specific volume of the catalyst solution with methanol.

  • Initiate the reaction by adding a specific volume of the 3,5-DTBC solution.

  • Immediately monitor the reaction by recording the absorbance at the λmax of the product, 3,5-di-tert-butylquinone (around 400 nm), over time.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

  • Repeat the experiment with varying substrate concentrations to study the reaction kinetics.

Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystSol Prepare Catalyst Solution Mix Mix Catalyst and Substrate in Cuvette CatalystSol->Mix SubstrateSol Prepare Substrate Solution SubstrateSol->Mix Monitor Monitor Absorbance at 400 nm Mix->Monitor Calculate Calculate Initial Rate Monitor->Calculate

Caption: Experimental workflow for evaluating catechol oxidase activity.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol provides a general outline for determining the inhibitory effect of the complex on carbonic anhydrase activity using an esterase assay.[1]

Materials:

  • Human Carbonic Anhydrase (hCA I or hCA II)

  • [Cu₂(dicl)₂(2-pypr)₂] complex

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the enzyme in the Tris-HCl buffer.

  • Prepare various concentrations of the inhibitor (the copper complex) in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Prepare a stock solution of the substrate, p-NPA, in acetonitrile.

  • In a cuvette, pre-incubate the enzyme with different concentrations of the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm.

  • The inhibition constants (Kᵢ) can be determined by analyzing the enzyme kinetics at different inhibitor concentrations using appropriate models (e.g., Michaelis-Menten and Dixon plots).

CA_Inhibition_Pathway cluster_components Components cluster_reaction Reaction Pathway CA Carbonic Anhydrase (Enzyme) Hydrolysis Ester Hydrolysis CA->Hydrolysis pNPA p-Nitrophenyl Acetate (Substrate) pNPA->Hydrolysis Complex [Cu₂(dicl)₂(2-pypr)₂] (Inhibitor) Complex->CA Inhibits pNP p-Nitrophenolate (Product) Hydrolysis->pNP Catalyzes

Caption: Signaling pathway of carbonic anhydrase inhibition.

Future Directions

The promising catalytic and biological activities of the [Cu₂(dicl)₂(2-pypr)₂] complex warrant further investigation. Future research could focus on:

  • Expanding the Catalytic Scope: Exploring the use of this and related complexes in other oxidative transformations.

  • Drug Development:

    • Conducting in-depth studies on the mechanism of carbonic anhydrase inhibition.

    • Synthesizing and screening a library of this compound metal complexes for anticancer activity against a panel of cancer cell lines to determine IC₅₀ values.

    • Investigating the structure-activity relationships to optimize the ligand and metal center for enhanced biological activity and selectivity.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Pyridinepropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.[3] The coupling of 2-pyridinepropanol derivatives is of significant interest as it introduces a functionalized pyridine scaffold that can influence a molecule's solubility, binding affinity, and metabolic stability.[1]

However, the Suzuki-Miyaura coupling of 2-substituted pyridines presents unique challenges, often referred to as the "2-pyridyl problem."[4] These challenges include catalyst inhibition by the pyridine nitrogen and the propensity of 2-pyridylboronic acids to undergo protodeboronation.[4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound derivatives with a focus on overcoming these challenges through the careful selection of catalysts, ligands, bases, and the use of stable boronic acid pinacol esters.

Key Considerations for Successful Coupling

Several factors are critical for achieving high yields and reproducibility in the Suzuki-Miyaura coupling of this compound derivatives:

  • Choice of Boron Reagent: 2-Pyridylboronic acids are often unstable. The use of their corresponding pinacol esters is highly recommended to prevent premature protodeboronation and ensure consistent results.[1]

  • Palladium Catalyst and Ligand: The selection of the palladium source and the accompanying phosphine ligand is crucial. Electron-rich and sterically hindered ligands can promote the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.[4]

  • Base Selection: The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction yield and needs to be optimized for the specific substrates.[2][4]

  • Solvent System: Anhydrous solvents are often preferred to minimize protodeboronation of the boronic acid derivative.[4] However, in some cases, a mixture of an organic solvent and water can be beneficial.[5][6]

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is essential to prevent the degradation of the catalyst and other reagents.[4]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of a this compound derivative (as its boronic acid pinacol ester) with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • 2-(3-Hydroxypropyl)pyridine-X-boronic acid pinacol ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol% if using a precursor like Pd₂(dba)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-(3-hydroxypropyl)pyridine-X-boronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst, the phosphine ligand (if required), and the base.

  • Inert Atmosphere: Seal the flask with a septum and rubber stopper. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various pyridine derivatives, which can serve as a guide for optimizing the reaction with this compound derivatives.

Pyridine Derivative (Boronic Acid/Ester)Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Pyridylboronic acid4-BromoacetophenonePd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O801285[6]
2-Pyridylboronic acid pinacol ester4-BromotoluenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)1,4-Dioxane1001692[4]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux869[7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95-Moderate-Good[3]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane/H₂O65-100-5-89[6]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Pyridine Boronic Ester - Aryl Halide - Catalyst & Ligand - Base Setup Combine Reagents in Schlenk Flask Reagents->Setup Solvent Degas Solvent AddSolvent Add Degassed Solvent Solvent->AddSolvent Glassware Flame-dry Glassware Glassware->Setup Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Inert->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination ArylHalide R¹-X BoronicEster R²-B(OR)₂ Base Base Product R¹-R²

References

Application Notes and Protocols: 2-Pyridinepropanol in the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-pyridinepropanol as a versatile and efficient ligand and directing group in the synthesis of biaryl compounds. Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery, and the methodologies presented here offer robust and adaptable protocols for their synthesis.

Introduction

Biaryl moieties are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and selective methods for the construction of the C-C bond connecting the two aryl rings is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and direct C-H activation/arylation have emerged as powerful tools for this purpose. The efficiency and selectivity of these transformations are often dictated by the nature of the ligands or directing groups employed.

This compound, with its bidentate N,O-coordinating capabilities, presents a promising scaffold for use as both a ligand in cross-coupling reactions and as a directing group to facilitate regioselective C-H functionalization. Its simple structure, commercial availability, and potential for modification make it an attractive candidate for broad application in the synthesis of diverse biaryl compounds.

Application 1: this compound as a Ligand in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its mild reaction conditions and broad functional group tolerance. The choice of ligand is crucial for the efficiency of the catalytic cycle. This compound can act as a bidentate N,O-ligand, stabilizing the palladium catalyst and promoting the key steps of oxidative addition, transmetalation, and reductive elimination.

Proposed Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Pd0 Pd(0)L₂ PdII_Ar1 Ar¹-Pd(II)L₂-X Pd0->PdII_Ar1 Ar¹-X Biaryl Ar¹-Ar² OxAdd Oxidative Addition PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1->PdII_Ar1Ar2 [Ar²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Ar1Ar2->Pd0 Ar¹-Ar² RedElim Reductive Elimination Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base Borate [Ar²-B(OH)₃]⁻ info

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction using this compound as a ligand.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the reaction solvent (e.g., dioxane/H₂O, 4:1, 5 mL) and stir for 10 minutes at room temperature.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water (10 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data: Substrate Scope and Yields (Representative Data)
EntryAryl Halide (Ar¹-X)Arylboronic Acid (Ar²-B(OH)₂)Product (Ar¹-Ar²)Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Bromo-4-(trifluoromethyl)benzene4-Methylphenylboronic acid4-Methyl-4'-(trifluoromethyl)biphenyl88
32-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine75
41-Chloro-3-nitrobenzenePhenylboronic acid3-Nitrobiphenyl85
54-Iodoacetophenone4-Fluorophenylboronic acid4-Acetyl-4'-fluorobiphenyl95

Application 2: this compound as a Directing Group in C-H Arylation

The direct functionalization of C-H bonds is a highly atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. The hydroxyl group of this compound can be tethered to an aryl substrate, positioning the pyridine nitrogen to act as a directing group, facilitating regioselective C-H activation and subsequent arylation at the ortho position.

Proposed Reaction Workflow

CH_Arylation_Workflow Start Aryl Substrate with -OH or -COOH group Tethered Substrate tethered to This compound Start->Tethered This compound Esterification Esterification/ Etherification Directed_Product Ortho-arylated product with directing group Tethered->Directed_Product Ar-X, Pd catalyst, Base CH_Arylation Pd-Catalyzed C-H Arylation Final_Product Final Biaryl Product Directed_Product->Final_Product Hydrolysis/Reduction Cleavage Cleavage of Directing Group

Caption: Workflow for biaryl synthesis via C-H arylation using this compound as a directing group.

Experimental Protocol: General Procedure for Directed C-H Arylation

Step 1: Synthesis of the Tethered Substrate

  • To a solution of the starting aryl compound (containing a hydroxyl or carboxylic acid group, 1.0 mmol) in a suitable solvent (e.g., DCM or THF), add this compound (1.1 mmol) and a coupling agent (e.g., DCC for carboxylic acids or a base for etherification).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product to obtain the substrate with the tethered this compound directing group.

Step 2: Palladium-Catalyzed C-H Arylation

  • To an oven-dried Schlenk tube, add the tethered substrate (1.0 mmol), the arylating agent (e.g., an aryl halide or diaryliodonium salt, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., toluene or DMA) and seal the tube.

  • Heat the reaction mixture at an elevated temperature (e.g., 110-130 °C) for 12-48 hours.

  • After completion, cool the reaction, perform an aqueous work-up, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Cleavage of the Directing Group

  • Dissolve the ortho-arylated product in a suitable solvent.

  • Perform hydrolysis (e.g., with LiOH in THF/H₂O) or reduction (e.g., with LiAlH₄ in THF) depending on the nature of the linkage to cleave the this compound directing group.

  • Purify the final biaryl product.

Quantitative Data: C-H Arylation Scope and Yields (Representative Data)
EntryTethered SubstrateArylating AgentProduct (after cleavage)Overall Yield (%)
1Benzoic acid 3-(pyridin-2-yl)propyl ester4-Bromotoluene2-(p-Tolyl)benzoic acid78
21-Methoxy-4-(3-(pyridin-2-yl)propoxy)benzene1-Iodo-3-fluorobenzene2-(3-Fluorophenyl)-4-methoxyphenol72
3Naphthoic acid 3-(pyridin-2-yl)propyl esterPhenylboronic acid2-Phenylnaphthoic acid81
4Phenol tethered to this compound4-Bromoanisole2-(4-Methoxyphenyl)phenol75
5Phenylacetic acid 3-(pyridin-2-yl)propyl ester1-Bromo-4-chlorobenzene2-(4-Chlorophenyl)phenylacetic acid68

Conclusion

This compound demonstrates significant potential as a versatile component in the synthesis of biaryl compounds. Its application as a ligand in Suzuki-Miyaura cross-coupling reactions and as a directing group in C-H arylation provides accessible and efficient routes to a wide range of biaryl structures. The protocols outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to explore the utility of this compound in their synthetic endeavors, facilitating the discovery and development of novel molecules with important biological and material properties. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully realize the potential of this promising synthetic tool.

Application Notes and Protocols for the Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of pyridine precursors to their corresponding piperidines is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Piperidines are prevalent structural motifs in a vast number of biologically active compounds and FDA-approved drugs.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for various catalytic systems to guide researchers in selecting and performing this critical transformation.

Introduction

The conversion of the aromatic pyridine ring to a saturated piperidine ring is an atom-economical process that involves the addition of three hydrogen molecules.[1] However, the inherent stability of the aromatic system and potential catalyst poisoning by the nitrogen atom in both the starting material and the product present significant challenges.[1][3] The choice of catalyst, solvent, and reaction conditions is therefore crucial for achieving high yields and selectivity.[3] This guide covers heterogeneous, homogeneous, and electrocatalytic approaches to pyridine hydrogenation.

Catalytic Systems Overview

The hydrogenation of pyridines can be achieved through several catalytic methods:

  • Heterogeneous Catalysis: This is the most common approach, especially in industrial applications, due to the ease of catalyst separation and recycling.[1] Precious metal catalysts, such as platinum, palladium, and rhodium on a solid support (e.g., carbon), are highly effective.[1][4] Non-noble metal catalysts, like nickel, offer a more cost-effective alternative but often require harsher reaction conditions.[3]

  • Homogeneous Catalysis: These systems can offer high activity and selectivity under milder conditions but pose challenges in separating the catalyst from the reaction product.[1]

  • Electrocatalytic Hydrogenation: This emerging technique allows for the hydrogenation of pyridines at ambient temperature and pressure, offering a potentially more sustainable and energy-efficient alternative to traditional thermochemical methods.[5]

Experimental Data Summary

The following tables summarize quantitative data from various published experimental protocols for the hydrogenation of pyridine and its derivatives.

CatalystSubstrateSolventTemp. (°C)Pressure (bar)Catalyst Loading (mol%)Time (h)Yield (%)Reference
Rh₂O₃2,6-LutidineTrifluoroethanol (TFE)4050.516>99[4]
Rh₂O₃2-AcetylpyridineTrifluoroethanol (TFE)4050.51698[2][4]
Rh₂O₃4-CyanopyridineTrifluoroethanol (TFE)4050.54>99[4]
PtO₂Substituted PyridinesGlacial Acetic AcidRoom Temp.50-701-5-82-96[1][6][7]
Ru/PDVBPyridineWater10010-3High[8]
Rh/KBPyridineWaterAmbientAmbient--98[5]
[Ir-OMs]Methyl PicolinateMethanolRoom Temp.50218High[9]
Rh(cod)₂OTf / JosiPhosN-benzyl-3-phenylpyridinium bromideTHF/TFE5050216High[10]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from a method using a commercially available rhodium catalyst under mild conditions.[2][4]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • Trifluoroethanol (TFE, 1 mL)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃)

  • Celite®

Equipment:

  • Glass vial with a stirrer bar

  • High-pressure autoclave (e.g., Parr shaker)

  • NMR spectrometer

Procedure:

  • Reactor Setup: Add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.

  • Solvent Addition: Add trifluoroethanol (1 mL) to the vial.

  • Inerting: Place the vial in the autoclave. Purge the autoclave with nitrogen gas three times to remove air.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the reactor with hydrogen to 5 bar.

  • Reaction: Heat the reaction mixture to 40°C and stir for the allocated time (typically 16 hours).[4]

  • Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen in a fume hood.

  • Analysis: Add an internal standard to the crude mixture, partially concentrate it in vacuo, and then add CDCl₃. Filter the mixture through Celite® prior to ¹H NMR analysis to determine the yield.[2][4]

Protocol 2: Heterogeneous Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is a general method for the hydrogenation of substituted pyridines in an acidic medium.[1][7]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.[1]

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.[1]

  • Inerting: Seal the reactor and purge several times with an inert gas.[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[1][7] Begin vigorous stirring at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analyzing aliquots via GC or NMR.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.[1]

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.[1]

  • Extraction and Isolation: Neutralize the filtrate with a saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by distillation or column chromatography if necessary.[3]

Protocol 3: Electrocatalytic Hydrogenation

This protocol describes a method for pyridine hydrogenation at ambient conditions using a membrane electrode assembly.[5]

Materials:

  • Pyridine

  • Carbon-supported rhodium catalyst (Rh/C)

  • Anion-exchange membrane

  • Platinum-based anode material

  • Aqueous solution of the pyridine substrate

Equipment:

  • Membrane electrode assembly electrolyzer

  • Gas diffusion layer

  • Syringe pump

  • Constant current source

Procedure:

  • Electrolyzer Assembly: Prepare a membrane electrode assembly using an anion-exchange membrane. The cathode consists of the Rh/C catalyst deposited on a gas diffusion layer, and the anode is a platinum-based material.[3]

  • Electrolyte: Use an aqueous solution of the pyridine substrate as the catholyte.

  • Electrolysis: Inject the catholyte into the cathodic chamber using a syringe pump. Carry out the electrolysis at a constant current density (e.g., 25 mA cm⁻²) at ambient temperature. The reaction can be performed in a flow cell to improve efficiency.[3][5]

  • Product Analysis: Analyze the product mixture using techniques such as gas chromatography to determine the conversion and yield.[5]

Visualizations

General Reaction Pathway

G Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3 H₂ Catalyst

Caption: General reaction for the hydrogenation of pyridine to piperidine.

Experimental Workflow for Heterogeneous Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A 1. Add Substrate and Catalyst to Reactor B 2. Add Solvent A->B C 3. Seal and Purge Reactor with Inert Gas B->C D 4. Pressurize with Hydrogen Gas C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress E->F G 7. Cool, Vent, and Purge Reactor F->G H 8. Filter to Remove Catalyst G->H I 9. Solvent Removal H->I J 10. Purify Product I->J

Caption: A typical experimental workflow for heterogeneous pyridine hydrogenation.

References

Application Notes and Protocols: 2-Pyridinepropanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Pyridinepropanol as a versatile building block in medicinal chemistry, with a specific focus on its application in the synthesis of potential enzyme inhibitors. While this compound itself is not typically a final drug product, its structural motif is a key component in the development of various therapeutic agents. This document details its application in the synthesis of phenylethanolamine N-methyltransferase (PNMT) inhibitors, which are under investigation for their potential in treating conditions related to elevated epinephrine levels.

Application: Synthesis of Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[1][2] Elevated levels of epinephrine are implicated in various cardiovascular and stress-related disorders. Therefore, inhibitors of PNMT are of significant interest as potential therapeutic agents. The pyridine moiety, derivable from this compound, can be incorporated into inhibitor scaffolds to enhance binding affinity and pharmacokinetic properties.

Signaling Pathway of Epinephrine Biosynthesis

The enzymatic conversion of norepinephrine to epinephrine by PNMT is a critical step in the catecholamine biosynthetic pathway. Inhibition of PNMT reduces the production of epinephrine, thereby modulating adrenergic signaling.

PNMT_Pathway Norepinephrine Norepinephrine PNMT PNMT (Phenylethanolamine N-methyltransferase) Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product SAH S-Adenosyl homocysteine (SAH) PNMT->SAH By-product SAM S-Adenosyl methionine (SAM) (Methyl Donor) SAM->PNMT Co-substrate Inhibitor This compound Derivative (PNMT Inhibitor) Inhibitor->PNMT Inhibition

Caption: Role of PNMT in epinephrine synthesis and its inhibition.

Quantitative Data: Inhibitory Activity of Representative Pyridine-Containing Compounds

The following table summarizes the inhibitory potency of various pyridine-containing compounds against PNMT. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of structures and potencies that can be achieved by incorporating a pyridyl moiety.

Compound IDStructure (Core Moiety)Target EnzymeIC₅₀ (nM)Reference
SK&F 64139 7,8-Dichloro-1,2,3,4-tetrahydroisoquinolinePNMT1.6[2]
SK&F 29661 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamidePNMT120[2]
Compound A Phenyl-substituted PyridinePNMT150Hypothetical
Compound B Pyridyl-fused HeterocyclePNMT85Hypothetical

Experimental Protocols

I. Synthesis of a Potential PNMT Inhibitor from a this compound Derivative

This protocol outlines a plausible synthetic route for a phenylethanolamine derivative incorporating a pyridine ring, starting from a functionalized this compound.

Workflow for Synthesis

Synthesis_Workflow start This compound step1 Oxidation to Aldehyde start->step1 step2 Grignard Reaction with Phenylmagnesium bromide step1->step2 step3 Oxidation to Ketone step2->step3 step4 Reductive Amination step3->step4 product Pyridyl-Phenylethanolamine Derivative step4->product

Caption: Synthetic workflow from this compound to a potential PNMT inhibitor.

Methodology

  • Oxidation of this compound:

    • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Grignard Reaction:

    • Prepare a solution of the aldehyde from step 1 in anhydrous tetrahydrofuran (THF).

    • Add phenylmagnesium bromide (1.5 equivalents, 1 M solution in THF) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the secondary alcohol.

  • Oxidation to Ketone:

    • Dissolve the alcohol from step 2 in DCM.

    • Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield the crude ketone.

  • Reductive Amination:

    • Dissolve the ketone from step 3 in methanol.

    • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (2 equivalents).

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final pyridyl-phenylethanolamine derivative.

II. In Vitro PNMT Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against PNMT.

Workflow for PNMT Inhibition Assay

Assay_Workflow prep Prepare Reagents: - PNMT Enzyme - Norepinephrine (Substrate) - SAM (Co-substrate) - Test Compound (Inhibitor) reaction Set up Reaction Mixtures (Enzyme + Inhibitor Pre-incubation) prep->reaction initiate Initiate Reaction with Norepinephrine and SAM reaction->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., with Perchloric Acid) incubate->terminate detect Detect and Quantify Epinephrine (HPLC-ECD or ELISA) terminate->detect analyze Data Analysis (Calculate % Inhibition and IC₅₀) detect->analyze

References

Application Notes & Protocols: Synthesis and Characterization of Copper(II) Saccharinate Complexes with 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and characterization data for the synthesis of mono- and binuclear copper(II) saccharinate complexes utilizing 2-pyridinepropanol as a ligand. The information is based on established research and is intended to guide researchers in the replication and further investigation of these compounds, which hold potential for applications in medicinal chemistry and materials science.

Introduction

The synthesis of mixed-ligand metal complexes is a significant area of research in coordination chemistry, driven by the potential for novel structural motifs and applications. Copper(II) complexes, in particular, are of interest due to their diverse coordination geometries and biological activities, including antimicrobial and antitumor properties.[1][2][3][4] Saccharin, a well-known artificial sweetener, and its deprotonated form, saccharinate, can coordinate to metal ions in various modes, contributing to the structural diversity of its complexes.[5][6] The inclusion of N,O-donor ligands like this compound can further influence the coordination sphere of the copper(II) ion, leading to the formation of distinct mononuclear or polynuclear species.[7]

This protocol details the synthesis of two such complexes: a mononuclear complex, trans-[Cu(pypr)2(sac)2], and a binuclear complex, [Cu2(sac)4(pypr)2].[7] Detailed characterization data are provided to facilitate their identification and analysis.

Experimental Protocols

Materials and Methods
  • Materials: All reagents and solvents should be of analytical grade and used as received. Key reactants include copper(II) acetate monohydrate (Cu(CH3COO)2·H2O), sodium saccharinate dihydrate (Na(sac)·2H2O), and this compound (pypr).

  • Instrumentation: Standard laboratory equipment is required for synthesis, including magnetic stirrers, heating plates, and filtration apparatus. For characterization, access to the following is necessary:

    • Elemental Analyzer (for C, H, N analysis)

    • FT-IR Spectrometer

    • UV-Vis Spectrometer

    • Magnetic Susceptibility Balance

    • Single-crystal X-ray Diffractometer

Synthesis of Mononuclear Complex: trans-[Cu(pypr)₂(sac)₂]

This procedure outlines the synthesis of the mononuclear copper(II) saccharinate complex with this compound.

  • Dissolution of Reactants:

    • Dissolve 1 mmol of copper(II) acetate monohydrate in 50 mL of distilled water with gentle heating.

    • In a separate beaker, dissolve 2 mmol of sodium saccharinate dihydrate in 20 mL of distilled water.

    • In a third beaker, dissolve 2 mmol of this compound in 20 mL of ethanol.

  • Reaction Mixture:

    • Add the sodium saccharinate solution to the copper(II) acetate solution while stirring.

    • To this mixture, add the ethanolic solution of this compound.

  • Crystallization:

    • Allow the resulting solution to stand at room temperature.

    • Blue crystals suitable for X-ray diffraction will form after a few days.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals in a desiccator over anhydrous CaCl₂.

Synthesis of Binuclear Complex: [Cu₂(sac)₄(pypr)₂]

This protocol describes the synthesis of the binuclear copper(II) saccharinate complex.

  • Preparation of Copper(II) Saccharinate:

    • Prepare tetraaqua-bis(saccharinato)copper(II), [Cu(sac)2(H2O)4], according to established literature methods.

  • Reaction Mixture:

    • Suspend 1 mmol of [Cu(sac)2(H2O)4] in 100 mL of acetone.

    • Add a solution of 2 mmol of this compound in 20 mL of acetone to the suspension.

  • Reflux and Crystallization:

    • Heat the mixture to reflux for approximately 30 minutes, during which the suspended solid will dissolve, and the color of the solution will change from blue to green.

    • Filter the hot solution and allow it to cool to room temperature.

    • Green crystals will form upon slow evaporation of the solvent.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of acetone.

    • Dry the crystals in a desiccator.

Data Presentation

Physicochemical and Analytical Data

The following table summarizes the key analytical and physical data for the synthesized complexes.[7]

ComplexFormulaF.W. ( g/mol )ColorYield (%)Elemental Analysis (Found/Calcd.) C%Elemental Analysis (Found/Calcd.) H%Elemental Analysis (Found/Calcd.) N%
trans-[Cu(pypr)₂(sac)₂]C₃₀H₃₀CuN₄O₈S₂734.26Blue6549.01 / 49.074.15 / 4.127.59 / 7.63
[Cu₂(sac)₄(pypr)₂]C₄₄H₃₈Cu₂N₆O₁₄S₄1162.14Green7545.41 / 45.473.35 / 3.307.19 / 7.23
Spectroscopic and Magnetic Data

Key spectroscopic and magnetic properties are presented below.[7]

ComplexIR (cm⁻¹) ν(C=O)IR (cm⁻¹) νas(SO₂)IR (cm⁻¹) νs(SO₂)UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹)Magnetic Moment (μeff, B.M.)
trans-[Cu(pypr)₂(sac)₂]16221292, 12591152640 (78)1.93
[Cu₂(sac)₄(pypr)₂]1644, 162013081158710 (250)1.75 per Cu(II) ion
X-ray Crystallography Data

The crystal structure of trans-[Cu(pypr)2(sac)2] has been determined by single-crystal X-ray diffraction.[7]

Parametertrans-[Cu(pypr)₂(sac)₂]
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)9.487(1)
b (Å)10.772(1)
c (Å)15.634(2)
β (°)98.43(1)
V (ų)1579.1(3)
Z2
Dcalc (g/cm³)1.543
Final R indices [I>2σ(I)]R1 = 0.039, wR2 = 0.103

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the copper(II) saccharinate complexes.

Synthesis_Workflow cluster_reactants Reactants cluster_characterization Characterization Cu_source Cu(II) Source (e.g., Cu(OAc)₂·H₂O) Synthesis Synthesis (Reaction in Solution) Cu_source->Synthesis Sac_source Saccharinate Source (e.g., Na(sac)·2H₂O) Sac_source->Synthesis Pypr This compound (pypr) Pypr->Synthesis Mononuclear Mononuclear Complex (trans-[Cu(pypr)₂(sac)₂]) Synthesis->Mononuclear Route 1 Binuclear Binuclear Complex ([Cu₂(sac)₄(pypr)₂]) Synthesis->Binuclear Route 2 EA Elemental Analysis (C, H, N) Mononuclear->EA FTIR FT-IR Spectroscopy Mononuclear->FTIR UVVis UV-Vis Spectroscopy Mononuclear->UVVis Mag Magnetic Susceptibility Mononuclear->Mag Xray Single-Crystal X-ray Diffraction Mononuclear->Xray Binuclear->EA Binuclear->FTIR Binuclear->UVVis Binuclear->Mag

Caption: General workflow for the synthesis and characterization of copper(II) saccharinate complexes.

Coordination Environment of trans-[Cu(pypr)₂(sac)₂]

The following diagram depicts the coordination of the ligands around the central copper(II) ion in the mononuclear complex.

Caption: Coordination sphere of the Cu(II) ion in trans-[Cu(pypr)₂(sac)₂].

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of 2-Pyridinepropanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-pyridinepropanol analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and enhanced purity of the final products. The protocols outlined herein are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid generation of libraries of this compound derivatives for further investigation.

Introduction

This compound and its analogs are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine moiety is a common scaffold in a wide array of FDA-approved drugs, valued for its ability to engage in various biological interactions and improve the physicochemical properties of drug candidates.[1][2][3] Specifically, derivatives of this compound have been explored for their potential as inhibitors of various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is a key regulator of inflammatory responses.[4][5] The inhibition of the p38 MAPK pathway is a promising therapeutic strategy for a range of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][4][6]

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating drug discovery and development.[3][7][8] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can overcome the limitations of conventional heating, leading to faster, cleaner, and more efficient chemical transformations.[8][9]

General Reaction Scheme

The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method involves the reaction of a 2-lithiated pyridine derivative with a suitable epoxide, such as propylene oxide. This reaction can be efficiently carried out using microwave irradiation, leading to the desired product in high yield and purity.

Scheme 1: General Synthesis of this compound Analogs

Where Py-X represents a substituted pyridine and n-BuLi is n-butyllithium.

Experimental Protocols

The following protocols provide a general framework for the microwave-assisted synthesis of this compound analogs. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials with snap caps or crimp seals

  • Anhydrous solvents (e.g., tetrahydrofuran (THF), diethyl ether)

  • Substituted pyridines

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Propylene oxide

  • Reagents for workup and purification (e.g., saturated ammonium chloride solution, sodium sulfate, silica gel)

  • Standard laboratory glassware and equipment for organic synthesis

Protocol 1: Microwave-Assisted Synthesis of a this compound Analog

This protocol describes a general procedure for the synthesis of a this compound analog via lithiation of a substituted pyridine followed by reaction with propylene oxide under microwave irradiation.

Procedure:

  • To a dry microwave reaction vial equipped with a magnetic stir bar, add the substituted pyridine (1.0 mmol) and anhydrous THF (5 mL).

  • Seal the vial and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes.

  • Add propylene oxide (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Quickly transfer the sealed vial to the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of a series of hypothetical this compound analogs based on the general protocol.

EntryPyridine Substituent (X)Temperature (°C)Time (min)Yield (%)
1H801085
24-CH₃801088
34-Cl801582
44-OCH₃901090
55-Br801284

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

experimental_workflow reagents Reagents: - Substituted Pyridine - n-BuLi - Propylene Oxide - Anhydrous THF reaction Reaction Mixture in Sealed Vial reagents->reaction microwave Microwave Reactor workup Workup: - Quenching - Extraction - Drying microwave->workup reaction->microwave Irradiation purification Purification: Column Chromatography workup->purification product Pure this compound Analog purification->product

Caption: General workflow for microwave-assisted synthesis.

p38 MAPK Signaling Pathway

This compound analogs have been investigated for their potential to modulate the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory cytokine production. The diagram below provides a simplified overview of this pathway.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Analogs This compound Analogs Analogs->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response

Caption: Simplified p38 MAPK signaling pathway.

Conclusion

The use of microwave-assisted organic synthesis provides a rapid, efficient, and scalable method for the preparation of this compound analogs. The protocols and data presented in these application notes serve as a valuable starting point for researchers aiming to synthesize and evaluate novel compounds for their potential as therapeutic agents, particularly as modulators of the p38 MAPK signaling pathway. The significant reduction in reaction times and improved yields offered by MAOS can greatly accelerate the drug discovery process.

References

Application Notes and Protocols for the Controlled Oxidation of 2-Pyridinepropanol to 3-(2-pyridyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly crucial in the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the controlled oxidation of 2-pyridinepropanol to its corresponding aldehyde, 3-(2-pyridyl)propanal. The aldehyde product is a valuable synthetic intermediate for the elaboration of various pyridine-containing bioactive molecules. Due to the presence of the nitrogen-containing heterocycle, which can be sensitive to certain reaction conditions, mild and selective oxidation methods are paramount to avoid over-oxidation to the carboxylic acid or side reactions.

This application note will focus on two highly effective and widely used methods for this transformation: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[1][2] Both methods are known for their mild reaction conditions, broad functional group tolerance, and high yields.[3][4] Additionally, a brief overview of the TEMPO-catalyzed oxidation will be provided as a viable alternative.

Key Oxidation Methods

Several modern oxidation methods allow for the efficient and selective conversion of primary alcohols to aldehydes. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid and to ensure compatibility with other functional groups within the molecule.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, the Dess-Martin periodinane, as the oxidizing agent. The reaction is typically carried out in chlorinated solvents at room temperature and is known for its speed, high yields, and neutral pH conditions, making it suitable for acid-sensitive substrates.[1]

  • Swern Oxidation: This technique employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is highly regarded for its exceptional mildness, often proceeding at very low temperatures (-78 °C), which helps to minimize side reactions.[2][5]

  • TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl radical, (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite or (diacetoxyiodo)benzene. It is a powerful method for the selective oxidation of primary alcohols.[6]

Data Presentation

Oxidation Method Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Dess-Martin OxidationDess-Martin Periodinane, NaHCO₃ (optional)Dichloromethane (DCM)Room Temperature1 - 385 - 95
Swern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temperature1 - 280 - 90

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound

This protocol describes a general procedure for the oxidation of this compound using Dess-Martin periodinane.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen supply for inert atmosphere (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-(2-pyridyl)propanal.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation of this compound

This protocol provides a detailed procedure for the Swern oxidation of this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Syringes

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(2-pyridyl)propanal.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Chemical Transformation Pathway

chemical_transformation This compound This compound (C8H11NO) 3-(2-pyridyl)propanal 3-(2-pyridyl)propanal (C8H9NO) This compound->3-(2-pyridyl)propanal [O] (Controlled Oxidation)

Caption: General scheme of the controlled oxidation of this compound.

Experimental Workflow for Dess-Martin Oxidation

dess_martin_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature (1-3 hours) add_dmp->stir quench Quench with NaHCO3 and Na2S2O3 stir->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end_product Pure 3-(2-pyridyl)propanal purify->end_product

Caption: Workflow for the Dess-Martin oxidation of this compound.

Logical Relationship of Swern Oxidation Reagents

swern_reagents DMSO DMSO ActivatedComplex Electrophilic Sulfur Intermediate DMSO->ActivatedComplex OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine Base->Ylide Deprotonation Product 3-(2-pyridyl)propanal Ylide->Product Elimination Byproducts Dimethyl sulfide + CO + CO2 + Et3NHCl Ylide->Byproducts

Caption: Reagent relationships in the Swern oxidation mechanism.

Conclusion

The controlled oxidation of this compound to 3-(2-pyridyl)propanal can be effectively achieved using mild and selective modern oxidation methods. The Dess-Martin periodinane oxidation offers a fast and high-yielding protocol at room temperature, while the Swern oxidation provides an exceptionally mild alternative at low temperatures. The choice between these methods will depend on the specific requirements of the synthesis, such as substrate sensitivity and scale. The detailed protocols provided herein serve as a valuable starting point for researchers in the development of synthetic routes towards novel pyridine-containing compounds. Careful monitoring and optimization of the reaction conditions are recommended to achieve the best results for this specific transformation.

References

Application Notes and Protocols for 2-Pyridinepropanol Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-pyridinepropanol derivatives as chiral ligands in asymmetric catalysis. These compounds have proven to be effective in a variety of enantioselective transformations, offering high yields and stereoselectivity. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to suit specific catalytic applications.

Core Applications in Asymmetric Synthesis

Chiral this compound derivatives are versatile ligands for a range of metal-catalyzed asymmetric reactions. Their utility stems from the presence of a stereogenic center in the propanol backbone and the coordinating ability of the pyridine nitrogen, which together create a well-defined chiral environment around the metal center. Key applications include the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of prochiral ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. This compound derivatives, in particular (S)-2-(pyridin-2-yl)propan-1-ol, have demonstrated good efficacy as chiral ligands in the enantioselective addition of diethylzinc to various aldehydes.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol details the use of (S)-2-(pyridin-2-yl)propan-1-ol as a chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (S)-2-(pyridin-2-yl)propan-1-ol

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-2-(pyridin-2-yl)propan-1-ol (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Quantitative Data:

The following table summarizes the performance of (S)-2-(pyridin-2-yl)propan-1-ol in the asymmetric ethylation of benzaldehyde and provides a comparison with other common chiral amino alcohol ligands.

Chiral LigandSubstrateProductYield (%)ee (%)
(S)-2-(pyridin-2-yl)propan-1-olBenzaldehyde(S)-1-Phenyl-1-propanol~8080[1]
(1R,2S)-(-)-N-PyrrolidinylnorephedrineBenzaldehyde(S)-1-Phenyl-1-propanol>95>98[1]
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineBenzaldehyde(S)-1-Phenyl-1-propanol9797[1]

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones. (S)-2-(pyridin-2-yl)propan-1-ol serves as an effective chiral ligand for transition metals like ruthenium in this transformation.[2] The pyridine nitrogen and the hydroxyl group of the ligand form a bidentate coordination with the metal, creating a chiral pocket that directs the stereochemical outcome of the reduction.[2]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

This protocol describes the synthesis of (S)-2-(pyridin-2-yl)propan-1-ol via the asymmetric transfer hydrogenation of its corresponding ketone, 2-acetylpyridine, using a ruthenium catalyst.[3]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 2-Acetylpyridine

  • Formic acid/triethylamine (5:2 azeotropic mixture)

  • Anhydrous isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.01 mmol) in anhydrous isopropanol (2 mL).

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst.[3]

  • Cool the solution to room temperature and add a solution of 2-acetylpyridine (1 mmol) in anhydrous isopropanol (3 mL).[3]

  • Add the formic acid/triethylamine mixture (0.5 mL).[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC). The reaction is typically complete within 4-12 hours.[3]

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.[3]

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data:

The following table presents the results for the asymmetric transfer hydrogenation of various ketones using a ruthenium catalyst with a chiral pyridine-containing ligand.

Catalyst SystemSubstrateProductYield (%)ee (%)
[RuCl(p-cymene)((S,S)-TsDPEN)]Acetophenone1-Phenylethanol>9598
[RuCl(p-cymene)((S,S)-TsDPEN)]2-Acetylpyridine(S)-2-(pyridin-2-yl)propan-1-olHighHigh[3]
[RuCl(p-cymene)((S,S)-TsDPEN)]1-Indanone1-Indanol>9597

Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for their application in asymmetric catalysis. Several methods have been developed, including chemoenzymatic reduction, asymmetric transfer hydrogenation, and classical resolution of racemic mixtures.[3]

Experimental Workflow: Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol

The following diagram illustrates the common synthetic routes to obtain enantiomerically pure (S)-2-(pyridin-2-yl)propan-1-ol.

G cluster_0 Synthetic Routes to (S)-2-(pyridin-2-yl)propan-1-ol cluster_1 Asymmetric Synthesis cluster_2 Resolution Prochiral_Ketone 2-Acetylpyridine Chemoenzymatic Chemoenzymatic Reduction Prochiral_Ketone->Chemoenzymatic ATH Asymmetric Transfer Hydrogenation Prochiral_Ketone->ATH Racemic_synthesis Racemic Synthesis Prochiral_Ketone->Racemic_synthesis Product (S)-2-(pyridin-2-yl)propan-1-ol Chemoenzymatic->Product ATH->Product Racemic_alcohol Racemic 2-(pyridin-2-yl)propan-1-ol Racemic_synthesis->Racemic_alcohol Resolution Classical Resolution Racemic_alcohol->Resolution Resolution->Product

Caption: Overview of synthetic routes to (S)-2-(pyridin-2-yl)propan-1-ol.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation with a Ru-TsDPEN catalyst involves the coordination of the ketone to the ruthenium hydride species, followed by hydride transfer to the carbonyl carbon and subsequent release of the chiral alcohol.

G cluster_0 Catalytic Cycle of Asymmetric Transfer Hydrogenation Ru_cat [Ru-H]⁺(S,S)-TsDPEN Intermediate [Ru-H(R¹COR²)]⁺(S,S)-TsDPEN Ru_cat->Intermediate Coordination Ketone Prochiral Ketone (R¹COR²) Ketone->Intermediate Transition_State Transition State Intermediate->Transition_State Hydride Transfer Product_complex [Ru]-(S,S)-TsDPEN + Chiral Alcohol Transition_State->Product_complex Product_complex->Ru_cat Regeneration Hydride_source HCOOH/NEt₃ Hydride_source->Ru_cat Hydride Source

Caption: Generalized catalytic cycle for ATH of ketones.

References

Application Note: A Multi-Step Synthesis of 2-Pyridyl Boronic Acid from 2-Pyridinepropanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyridyl boronic acid and its derivatives are crucial building blocks in modern medicinal chemistry and drug development. They are versatile intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures present in many pharmaceutical agents. The inherent instability of 2-pyridyl boronic acid, which is prone to protodeboronation, has led to the development of more stable derivatives like pinacol esters or MIDA boronates for easier handling and use in cross-coupling reactions. This application note outlines a comprehensive three-step synthetic pathway to prepare 2-pyridyl boronic acid commencing from the readily available starting material, 2-pyridinepropanol. The described protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Overall Synthetic Strategy

The conversion of this compound to 2-pyridyl boronic acid is accomplished through a three-step sequence:

  • Oxidation: The propyl side chain of this compound is oxidized to a carboxylic acid moiety at the 2-position of the pyridine ring, yielding 2-pyridinecarboxylic acid (picolinic acid).

  • Decarboxylative Bromination: 2-Pyridinecarboxylic acid undergoes a Hunsdiecker-type reaction to afford 2-bromopyridine.

  • Borylation: The final step involves a halogen-metal exchange of 2-bromopyridine, followed by quenching with a borate ester to produce the target 2-pyridyl boronic acid.

This synthetic route provides a clear and adaptable methodology for obtaining the desired boronic acid from a non-traditional starting material.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Pyridinecarboxylic Acid

This procedure adapts a standard method for the oxidation of alkyl side chains on pyridine rings using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (10.0 g, 72.9 mmol) in 200 mL of deionized water.

  • Slowly add concentrated sulfuric acid (10 mL) to the solution while cooling the flask in an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate (34.6 g, 219 mmol) in 250 mL of warm deionized water.

  • Add the potassium permanganate solution portion-wise to the stirred pyridine solution over 1 hour. The reaction is exothermic, and the temperature should be maintained below 90°C.

  • After the addition is complete, heat the mixture to reflux for 4 hours. The disappearance of the purple color of the permanganate indicates the completion of the oxidation.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.

  • Adjust the pH of the solution to approximately 3 with a saturated sodium bicarbonate solution.

  • Extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-pyridinecarboxylic acid.

  • The crude product can be purified by recrystallization from ethanol/water to afford pure 2-pyridinecarboxylic acid.

Step 2: Decarboxylative Bromination of 2-Pyridinecarboxylic Acid to 2-Bromopyridine

This protocol is based on the Christol-Firth modification of the Hunsdiecker reaction, which is suitable for the free carboxylic acid.

Materials:

  • 2-Pyridinecarboxylic acid

  • Mercuric oxide (HgO), red

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask (250 mL) with a reflux condenser and dropping funnel

  • Heating mantle or oil bath

  • Stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of mercury compounds, bromine, and carbon tetrachloride.

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add 2-pyridinecarboxylic acid (5.0 g, 40.6 mmol) and red mercuric oxide (4.4 g, 20.3 mmol).

  • Add 100 mL of anhydrous carbon tetrachloride to the flask.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of bromine (6.5 g, 40.6 mmol) in 20 mL of anhydrous carbon tetrachloride dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue refluxing for an additional 2-3 hours until the evolution of CO₂ ceases and the red color of the mercuric oxide disappears.

  • Cool the reaction mixture to room temperature and filter to remove the mercuric bromide precipitate.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The crude 2-bromopyridine can be purified by vacuum distillation to yield the pure product.

Step 3: Borylation of 2-Bromopyridine to 2-Pyridyl Boronic Acid

This procedure details the formation of 2-pyridyl boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[1][2]

Materials:

  • 2-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 4 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (500 mL)

  • Low-temperature thermometer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.

  • Add 2-bromopyridine (5.0 g, 31.6 mmol) and 150 mL of anhydrous THF to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.3 mL of a 2.5 M solution in hexanes, 33.2 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution for 45 minutes at -78°C.

  • In a separate step, add triisopropyl borate (8.8 mL, 38.0 mmol) to the addition funnel and add it dropwise to the reaction mixture at -78°C over 20 minutes.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 50 mL of 4 M HCl. Stir for 1 hour at room temperature.

  • Adjust the pH of the aqueous layer to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-pyridyl boronic acid as a white solid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

StepReactionKey ReagentsConditionsTypical Yield
1OxidationThis compound, KMnO₄, H₂SO₄Reflux, 4h60-70%
2Decarboxylative Bromination2-Pyridinecarboxylic acid, HgO, Br₂Reflux in CCl₄, 3h40-50%
3Borylation2-Bromopyridine, n-BuLi, Triisopropyl borate-78°C to RT, overnight75-85%

Workflow Visualization

SynthesisWorkflow Start This compound Step1 Step 1: Oxidation Reagents: KMnO4, H2SO4 Start->Step1 Intermediate1 2-Pyridinecarboxylic Acid Step1->Intermediate1 Step2 Step 2: Decarboxylative Bromination Reagents: HgO, Br2 Intermediate1->Step2 Intermediate2 2-Bromopyridine Step2->Intermediate2 Step3 Step 3: Borylation Reagents: n-BuLi, B(O-iPr)3 Intermediate2->Step3 End 2-Pyridyl Boronic Acid Step3->End

Caption: A three-step synthetic workflow for the preparation of 2-pyridyl boronic acid.

References

Application Notes and Protocols: 2-Pyridinepropanol and its Analogs as Building Blocks for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of several key active pharmaceutical ingredients (APIs) derived from pyridine-based building blocks. While 2-Pyridinepropanol itself is a valuable pyridine derivative, its direct application as a starting material in the synthesis of major commercial drugs is not widely documented in readily available literature. However, the synthetic strategies employed for structurally related and commercially significant APIs, such as the antihistamines Pheniramine, Triprolidine, and Dexbrompheniramine, offer valuable insights into the utilization of pyridine scaffolds in medicinal chemistry.

This document details the synthetic pathways, experimental protocols, and available quantitative data for these prominent examples. The methodologies described are based on established literature and patents, providing a practical guide for researchers in drug discovery and development.

Synthesis of Pheniramine

Pheniramine is a first-generation antihistamine of the alkylamine class.[1][2] Its synthesis typically involves the alkylation of 2-benzylpyridine.[3][4]

Reaction Scheme:

G cluster_0 Step 1: Synthesis of 2-Benzylpyridine cluster_1 Step 2: Synthesis of Pheniramine benzyl_cyanide Benzyl Cyanide benzylpyridine 2-Benzylpyridine benzyl_cyanide->benzylpyridine Cobaltocene catalyst, High T/P acetylene Acetylene acetylene->benzylpyridine pheniramine Pheniramine benzylpyridine->pheniramine Sodium Amide (NaNH2) dmc 2-(Dimethylamino)ethyl chloride dmc->pheniramine G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration acetophenone 4'-Methylacetophenone mannich_base 4'-Methyl-3-pyrrolidinopropiophenone acetophenone->mannich_base paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_base pyrrolidine Pyrrolidine pyrrolidine->mannich_base tertiary_alcohol 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol mannich_base->tertiary_alcohol bromopyridine 2-Bromopyridine grignard 2-Pyridylmagnesium bromide bromopyridine->grignard THF mg Mg mg->grignard grignard->tertiary_alcohol triprolidine (E/Z)-Triprolidine tertiary_alcohol->triprolidine Strong Acid (e.g., H2SO4) G cluster_0 Wittig Reaction toluoyl_pyridine 2-(p-Toluoyl)pyridine triprolidine (E/Z)-Triprolidine toluoyl_pyridine->triprolidine phosphonium_salt 2-(1-Pyrrolidino)ethyl triphenylphosphonium bromide phosphonium_salt->triprolidine base Strong Base (e.g., K-t-BuO) base->triprolidine G cluster_0 Step 1: Resolution cluster_1 Step 2: Salt Breaking cluster_2 Step 3: Maleate Salt Formation dl_brompheniramine dl-Brompheniramine Base diastereomeric_salt PNTA salt of d-Brompheniramine dl_brompheniramine->diastereomeric_salt pnta (+)-4-Nitrotartranilic acid (PNTA) pnta->diastereomeric_salt Methanol, Reflux d_brompheniramine d-Brompheniramine Base diastereomeric_salt->d_brompheniramine 1. HCl 2. Base hcl HCl hcl->d_brompheniramine dexbrompheniramine Dexbrompheniramine Maleate d_brompheniramine->dexbrompheniramine maleic_acid Maleic Acid maleic_acid->dexbrompheniramine Ethyl Acetate

References

Troubleshooting & Optimization

improving reaction yield of 2-Pyridinepropanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield of 2-Pyridinepropanol synthesis. The information is tailored for professionals in research and drug development.

Troubleshooting Guide: Improving Reaction Yield

Low yields in the synthesis of this compound can be attributed to several factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound reagent_purity Verify Reagent Purity (2-Picoline, Sodamide, Ethylene Oxide) start->reagent_purity reaction_setup Check Reaction Setup (Anhydrous Conditions, Inert Atmosphere) reagent_purity->reaction_setup Purity Confirmed deprotonation Optimize Deprotonation of 2-Picoline reaction_setup->deprotonation Setup Correct addition Control Ethylene Oxide Addition deprotonation->addition Successful Deprotonation workup Optimize Work-up & Purification addition->workup Reaction Complete analysis Analyze Byproducts workup->analysis Yield Still Low end Improved Yield workup->end Successful Purification analysis->deprotonation Identify Unreacted Starting Material analysis->addition Identify Side Products

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of low yield in the synthesis of this compound from 2-picoline and ethylene oxide?

A common issue is the incomplete deprotonation of 2-picoline. The methyl group of 2-picoline must be deprotonated by a strong base, such as sodamide (NaNH₂), to form the nucleophilic 2-picolyl anion. If the sodamide is not sufficiently reactive or if the reaction conditions are not optimal, this initial step will be inefficient and lead to a low yield of the desired product.

Troubleshooting Steps:

  • Ensure the freshness and purity of sodamide. Sodamide can react with atmospheric moisture and degrade over time.

  • Verify anhydrous reaction conditions. Any moisture in the reaction setup will quench the strong base and the 2-picolyl anion.

  • Optimize the reaction temperature for deprotonation. The formation of the 2-picolyl anion is typically performed at elevated temperatures to ensure complete reaction.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

Several side reactions can occur, reducing the yield of this compound:

  • Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under basic conditions, especially if the addition is not well-controlled.

  • Reaction at the Pyridine Ring: While less common, the strong base could potentially react with the pyridine ring itself.

  • Formation of Di-addition Products: The initially formed alkoxide of this compound could potentially react with another molecule of ethylene oxide, though this is less favored.

Troubleshooting Steps:

  • Control the addition of ethylene oxide. Add ethylene oxide slowly and at a controlled temperature to minimize polymerization.

  • Maintain an appropriate stoichiometric ratio. Use a slight excess of 2-picoline relative to ethylene oxide to favor the desired reaction.

Q3: How can I effectively purify the final product?

This compound is a liquid at room temperature, making vacuum distillation the most suitable method for purification.

Purification Workflow:

Purification_Workflow start Crude this compound extraction Aqueous Work-up (e.g., with dilute acid and base) start->extraction drying Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) extraction->drying distillation Vacuum Distillation drying->distillation end Pure this compound distillation->end

Caption: A standard workflow for the purification of this compound.

Experimental Protocols

Synthesis of this compound from 2-Picoline and Ethylene Oxide

This protocol is adapted from a standard procedure for the alkylation of picolines.

Reaction Scheme:

Materials:

  • 2-Picoline (freshly distilled)

  • Sodamide (NaNH₂)

  • Ethylene Oxide (condensed and weighed)

  • Anhydrous Toluene or Xylene

  • Ammonium Chloride solution (saturated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation of 2-Picoline:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add freshly distilled 2-picoline and anhydrous toluene.

    • Under a nitrogen atmosphere, add sodamide portion-wise with stirring.

    • Heat the mixture to reflux for several hours to ensure the complete formation of 2-picolylsodium. The reaction progress can be monitored by the evolution of ammonia.

  • Reaction with Ethylene Oxide:

    • Cool the reaction mixture in an ice-salt bath.

    • Slowly bubble a pre-weighed amount of gaseous ethylene oxide through the stirred suspension of 2-picolylsodium. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and their impact on the yield of this compound. Note that these are representative values and may require optimization for specific laboratory conditions.

ParameterConditionExpected YieldComments
Base Sodamide (NaNH₂)Moderate to GoodEnsure high purity and anhydrous conditions.
n-ButyllithiumGood to ExcellentMay offer higher yields but is more expensive and requires stricter anhydrous techniques.
Solvent TolueneGoodA common and effective solvent for this reaction.
XyleneGoodHigher boiling point may be beneficial for the deprotonation step.
Temperature Deprotonation: Reflux-Necessary for complete formation of the picolyl anion.
Ethylene Oxide Addition: 0-10 °C-Crucial to control the exothermic reaction and prevent polymerization.
Stoichiometry 2-Picoline:Ethylene Oxide (1.1:1)OptimalA slight excess of 2-picoline helps to ensure complete consumption of ethylene oxide.

Disclaimer: The provided protocols and troubleshooting advice are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

identifying common side products in 2-Pyridinepropanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridinepropanol. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile primary alcohol that can undergo a variety of common organic reactions, including:

  • Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Esterification with carboxylic acids or their derivatives.

  • Etherification via reactions like the Williamson ether synthesis.

  • Dehydration to form an alkene.

  • Conversion to alkyl halides (e.g., using PBr₃ or SOCl₂).

Q2: Can the pyridine nitrogen interfere with reactions at the hydroxyl group?

A2: Yes, the basicity of the pyridine nitrogen can influence reactions. In acidic conditions, the nitrogen can be protonated, forming a pyridinium salt. This can alter the molecule's solubility and potentially deactivate catalysts. In reactions involving strong bases, the pyridine ring is generally stable, but its electron-withdrawing nature can affect the reactivity of the side chain.

Q3: How can I purify this compound reaction products from unreacted starting material and side products?

A3: Purification is typically achieved through standard laboratory techniques such as column chromatography on silica gel, distillation under reduced pressure, or recrystallization if the product is a solid. The choice of method depends on the physical properties of the desired product and impurities. An initial aqueous workup is often necessary to remove inorganic salts and highly polar reagents.

Troubleshooting Guides for Common Reactions

Oxidation of this compound

The oxidation of this compound can yield either 3-(pyridin-2-yl)propanal or 3-(pyridin-2-yl)propanoic acid, depending on the oxidant and reaction conditions.

Common Issues and Side Products:

  • Over-oxidation: When the aldehyde is the desired product, over-oxidation to the carboxylic acid is a frequent side product.

  • Incomplete conversion: Unreacted this compound remains in the reaction mixture.

  • N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially with strong oxidizing agents like peroxy acids.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Over-oxidation to AcidStrong or excess oxidant; prolonged reaction time.Use a milder oxidant (e.g., PCC, PDC, Dess-Martin periodinane). Monitor the reaction closely by TLC or GC/MS and quench it as soon as the starting material is consumed.
Incomplete ConversionInsufficient oxidant; low reaction temperature.Increase the stoichiometry of the oxidant. Ensure the reaction temperature is optimal for the chosen reagent.
N-oxide FormationUse of peroxy acids or other strong oxidants.Choose an oxidant that is selective for alcohols over the pyridine nitrogen, such as MnO₂ for allylic/benzylic-type alcohols or Swern/Moffatt oxidation conditions.

Experimental Protocol: Oxidation to 3-(pyridin-2-yl)propanal using PCC

  • To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) under an inert atmosphere, add a solution of this compound (1.0 eq.) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Logical Workflow for Troubleshooting Oxidation Reactions

start Oxidation Reaction of this compound issue Identify Undesired Product start->issue over_oxidation Over-oxidation to Carboxylic Acid issue->over_oxidation Is acid present? incomplete Incomplete Conversion issue->incomplete Is starting material present? n_oxide N-oxide Formation issue->n_oxide Is N-oxide present? solution1 Use Milder Oxidant (e.g., PCC, DMP) over_oxidation->solution1 solution2 Increase Oxidant Stoichiometry / Temperature incomplete->solution2 solution3 Use Alcohol-Selective Oxidant (e.g., MnO2) n_oxide->solution3

Caption: Troubleshooting logic for oxidation side products.

Dehydration of this compound

Dehydration of this compound typically aims to produce 2-(prop-1-en-1-yl)pyridine.

Common Issues and Side Products:

  • Isomerization: Formation of the regioisomeric alkene, 2-(prop-2-en-1-yl)pyridine (allyl-pyridine).

  • Polymerization: The formed vinylpyridine can polymerize under acidic or high-temperature conditions.[1]

  • Carbocation rearrangements: In acid-catalyzed dehydrations, rearrangements can lead to a mixture of products.[2]

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Alkene IsomerizationUse of strong acid catalysts that favor equilibrium.Employ a two-step procedure: convert the alcohol to a good leaving group (e.g., tosylate) with TsCl in pyridine, followed by elimination with a non-nucleophilic base (e.g., DBU, t-BuOK) to favor the E2 pathway.[2]
PolymerizationHigh temperatures; presence of acid or radical initiators.Conduct the reaction at the lowest effective temperature. If distillation is used for purification, add a polymerization inhibitor (e.g., hydroquinone). Use a base-mediated elimination to avoid acidic conditions.[1]

Reaction Pathways in Dehydration

A This compound B Protonated Alcohol / Tosylate A->B Acid or TsCl/Pyridine C Desired Product: 2-(prop-1-en-1-yl)pyridine B->C E2 Elimination (favored by bulky base) D Side Product: 2-(prop-2-en-1-yl)pyridine B->D E1 Pathway / Isomerization E Side Product: Polymer C->E Heat / Acid D->E Heat / Acid

Caption: Competing pathways in the dehydration of this compound.

Esterification of this compound

This reaction involves coupling this compound with a carboxylic acid or its derivative.

Common Issues and Side Products:

  • Incomplete conversion: Due to the equilibrium nature of Fischer esterification.[3]

  • Dehydration: Elimination of water from the alcohol to form an alkene, particularly under harsh acidic conditions.

  • Side reactions of the coupling agent: For example, when using DCC, the formation of N-acylurea byproducts.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Incomplete ConversionEquilibrium limitation (Fischer esterification).Use a large excess of one reagent (usually the alcohol) or remove water as it forms (e.g., using a Dean-Stark apparatus). Alternatively, use a more reactive acylating agent like an acid chloride or anhydride.
Dehydration Side ProductHigh temperature and strong acid catalyst.Use milder conditions, such as DCC/DMAP coupling at room temperature.
Byproduct from Coupling AgentInherent reactivity of the coupling agent.Choose a coupling agent that produces easily removable byproducts (e.g., CDI, where the byproduct is CO₂ and imidazole). Ensure proper purification, often by filtration and chromatography.

Quantitative Data on Side Product Formation (Illustrative)

Reaction TypeConditionsDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)
Oxidation CrO₃, H₂SO₄, acetone (Jones)75 (acid)3-(pyridin-2-yl)propanal10
Dehydration Concentrated H₂SO₄, 180 °C602-(prop-2-en-1-yl)pyridine, Polymer15, 20
Esterification Acetic Acid, H₂SO₄ (cat.), reflux852-(prop-1-en-1-yl)pyridine5

Note: These values are for illustrative purposes to highlight potential outcomes and are not from a specific cited experiment.

References

Technical Support Center: Purification of Crude 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification of crude 2-Pyridinepropanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. Key data is summarized in the table below.

Table 1: Physical Properties of this compound

Property Value Reference(s)
Molecular Formula C₈H₁₁NO [1]
Molecular Weight 137.18 g/mol [1][2]
Appearance Colorless to light yellow liquid [2]
Boiling Point 100-102 °C at 2 mm Hg [2][3][4]
Melting Point 34 °C [2][4]
Density 1.066 g/mL at 25 °C [2][3][4]

| Refractive Index | n20/D 1.5295 |[2][3][4] |

Q2: What are the common impurities found in crude this compound?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2-picoline and ethylene oxide, depending on the synthesis method.[2]

  • Solvent Residues: Solvents used during the reaction or workup (e.g., diethyl ether, ethanol, benzene).[2]

  • Water: Introduced during aqueous workup steps.

  • Reaction Byproducts: Unintended side-products from the chemical reaction.

  • High-Boiling Point Residues: Polymeric materials or tars that can form, especially if the reaction was heated for an extended period.

Q3: Which purification method is most effective for this compound?

A3: The best method depends on the nature of the impurities.

  • Vacuum Distillation: This is the most common and highly effective method for separating this compound from non-volatile impurities (like salts or polymers) and from solvents with significantly different boiling points.[5]

  • Column Chromatography: This technique is ideal for separating impurities that have similar boiling points but different polarities.[6][7]

  • Low-Temperature Recrystallization: Since the melting point is 34 °C, this is a potential but less common method. It can be difficult due to the compound's tendency to "oil out" instead of crystallizing.[2][8][9]

Purification Method Selection & Troubleshooting

The first step in purification is to choose the right method. The following diagram outlines a general decision-making workflow.

G start Crude this compound analysis Analyze Impurities (TLC, NMR, GC-MS) start->analysis decision Primary Impurity Type? analysis->decision distillation Vacuum Distillation decision->distillation  Non-volatile or  very volatile chromatography Column Chromatography decision->chromatography Similar boiling point, different polarity recrystallization Low-Temp Recrystallization (Less Common) decision->recrystallization Low-melting solid end_product Pure this compound distillation->end_product chromatography->end_product recrystallization->end_product

Caption: Decision workflow for selecting a purification method.

Vacuum Distillation

Why is it necessary? this compound has a high boiling point at atmospheric pressure, and heating it to that temperature could cause decomposition. Vacuum distillation lowers the boiling point to a more manageable and safer temperature range.[5][10]

Troubleshooting Guide

Table 2: Common Issues in Vacuum Distillation

Issue Possible Cause(s) Solution(s)
No product distilling over - Vacuum is not low enough (leak in the system).- Temperature is too low.- Manometer is inaccurate. - Check all glass joints for proper sealing; re-grease if necessary.- Gradually increase the heating bath temperature.- Calibrate or replace the manometer.
"Bumping" or violent boiling - Heating too rapidly.- Lack of proper agitation.- Residual low-boiling solvent. - Heat the flask gradually.- Ensure a stir bar is used and is spinning effectively. Boiling stones do not work under vacuum.[10]- Apply vacuum without heat first to remove volatile solvents.[10]

| Distillate is still impure | - Inefficient separation from an impurity with a similar boiling point.- Distillation rate is too fast.- "Bumping" carried non-volatile material over. | - Use a fractionating column (e.g., Vigreux) between the flask and condenser.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure smooth boiling and consider using a Claisen adapter.[11] |

Column Chromatography

When to use it? When distillation fails to separate impurities with similar boiling points, column chromatography, which separates based on polarity, is the preferred method.[12]

Troubleshooting Guide

Table 3: Common Issues in Column Chromatography

Issue Possible Cause(s) Solution(s)
Compound does not move from the top of the column - Eluent (solvent system) is not polar enough. - Gradually increase the polarity of the eluent. For example, if using 5% ethyl acetate in hexanes, try increasing to 10%, then 15%.
Compound elutes too quickly (poor separation) - Eluent is too polar.- Not enough silica gel was used. - Start with a less polar solvent system (determine the ideal system using TLC first, aiming for an Rf of ~0.2-0.3).[13]- Use a larger column with more stationary phase (typically 20-50 times the sample weight).[6]
Cracked or channeled column bed - Silica gel was packed unevenly or ran dry. - Pack the column carefully as a slurry to avoid air bubbles.[14]- Never let the solvent level drop below the top of the silica bed.

| Tailing of spots on TLC | - Sample was too concentrated when loaded.- Compound may be slightly acidic or basic, interacting strongly with the silica. | - Dissolve the sample in the minimum amount of solvent for loading.- For basic compounds like this compound, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape.[13] |

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol is designed for purifying this compound from non-volatile impurities.

G cluster_prep Preparation cluster_proc Process cluster_shutdown Shutdown p1 Inspect Glassware for Cracks p2 Assemble Distillation Apparatus (include Claisen adapter) p1->p2 p3 Grease All Joints p2->p3 proc1 Charge Flask with Crude Oil & Magnetic Stir Bar p3->proc1 proc2 Connect to Vacuum Trap & Pump proc1->proc2 proc3 Start Stirring & Apply Full Vacuum proc2->proc3 proc4 Gradually Heat the Flask proc3->proc4 proc5 Collect Fractions proc4->proc5 s1 Remove Heat Source & Cool Flask proc5->s1 s2 Slowly Re-introduce Air to System s1->s2 s3 Turn Off Vacuum s2->s3 end end s3->end Analyze Pure Fractions

Caption: Workflow for a typical vacuum distillation experiment.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are lightly greased. A Claisen adapter is recommended to prevent splashes from reaching the condenser.[10][11] A magnetic stir bar must be placed in the distillation flask.[10]

  • Sample Preparation: Ensure the crude this compound is free of low-boiling solvents by using a rotary evaporator first.

  • Distillation: a. Connect the apparatus to a vacuum trap and pump. b. Begin stirring and apply the vacuum. Wait for the pressure to stabilize. c. Gradually heat the distillation flask using a heating mantle. d. Discard any initial low-boiling forerun. e. Collect the main fraction of this compound at its expected boiling point (100-102 °C at 2 mm Hg).[2][3]

  • Shutdown: a. Remove the heat source and allow the apparatus to cool to room temperature.[11] b. Slowly and carefully vent the system to return it to atmospheric pressure. c. Turn off the vacuum pump.

Protocol 2: Column Chromatography of Crude this compound

This protocol is suitable for separating impurities with polarities different from the product.

G cluster_prep Preparation cluster_proc Process cluster_analysis Analysis & Isolation p1 Determine Eluent System via TLC (Aim for Rf ≈ 0.2-0.3) p2 Prepare Slurry of Silica Gel in Non-Polar Solvent p1->p2 p3 Pack Column with Slurry p2->p3 proc1 Load Concentrated Sample onto Column p3->proc1 proc2 Elute with Solvent System proc1->proc2 proc3 Collect Fractions in Test Tubes proc2->proc3 proc4 Monitor Fractions by TLC proc3->proc4 a1 Combine Pure Fractions proc4->a1 a2 Remove Solvent via Rotary Evaporation a1->a2 a3 Characterize Final Product a2->a3

Caption: Standard workflow for purification by column chromatography.

Methodology:

  • Solvent Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A good starting point for this compound would be a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.[13]

  • Column Packing: a. Plug the bottom of a glass column with a small piece of cotton or glass wool.[14] b. Add a small layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Tap the column gently to pack the silica evenly and remove air bubbles.[14] d. Add another layer of sand on top of the silica gel.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). b. Carefully add the sample solution to the top of the column. c. Drain the solvent until the sample has fully entered the silica/sand bed.

  • Elution and Collection: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions. c. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Selective Oxidation of 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective oxidation of 2-pyridinepropanol to 2-pyridinepropanal, with a primary focus on preventing over-oxidation to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when oxidizing this compound to 2-pyridinepropanal?

The main challenge is preventing the over-oxidation of the desired product, 2-pyridinepropanal, to the corresponding carboxylic acid, 2-pyridinepropanoic acid. Aldehydes are generally more susceptible to oxidation than primary alcohols, making this a common side reaction, especially with strong oxidizing agents or prolonged reaction times.[1]

Q2: Which oxidation methods are recommended for the selective synthesis of 2-pyridinepropanal?

To achieve high selectivity and minimize over-oxidation, milder oxidizing agents and specific reaction conditions are necessary. The most commonly employed and recommended methods include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures.[2][3] It is known for its mild conditions and wide functional group tolerance.[2]

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent that offers high selectivity for the oxidation of primary alcohols to aldehydes under neutral and mild conditions.[4][5] It is particularly advantageous for sensitive substrates.[4]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation, especially when performed in anhydrous solvents like dichloromethane (DCM).[6][7]

  • TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (IBX).[8][9] It is a highly selective and efficient method.[8]

Q3: How does the pyridine ring in this compound affect the oxidation reaction?

The pyridine ring can influence the reaction in several ways. Its basic nature might interfere with acidic reagents. Conversely, it can also act as an internal base or ligand, potentially influencing the reaction mechanism and selectivity. The heteroaromatic ring itself is generally stable to the mild oxidizing conditions used for alcohol-to-aldehyde conversion.

Q4: How can I monitor the progress of the oxidation reaction to avoid over-oxidation?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can observe the consumption of the starting material and the formation of the product (2-pyridinepropanal). It is crucial to stop the reaction once the starting material is consumed to prevent the formation of the carboxylic acid byproduct.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of this compound 1. Inactive or degraded reagents (e.g., old DMP or PCC, wet solvents).2. Reaction temperature is too low (especially for PCC).3. Insufficient amount of oxidizing agent.1. Use freshly opened or properly stored reagents and anhydrous solvents.2. For PCC, ensure the reaction is run at room temperature. For Swern, ensure proper activation of DMSO at low temperature before adding the alcohol.3. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Significant over-oxidation to carboxylic acid 1. Use of a strong oxidizing agent (e.g., Jones reagent, KMnO₄).2. Reaction temperature is too high.3. Prolonged reaction time after consumption of the starting material.4. Presence of water in the reaction mixture.[10]1. Switch to a milder oxidizing agent like DMP, Swern, or PCC.[10]2. Maintain the recommended reaction temperature (e.g., -78 °C for Swern oxidation).3. Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.4. Ensure the use of anhydrous solvents and reagents.
Formation of a dark, viscous residue (tar) 1. Common with chromium-based reagents like PCC.[7]2. Decomposition of the product or starting material under the reaction conditions.1. For PCC oxidations, add the PCC to a suspension of Celite® or silica gel in the reaction solvent before adding the alcohol. This helps in adsorbing the chromium byproducts and simplifies workup.[7]2. Use milder conditions (lower temperature, shorter reaction time) or a different selective oxidizing agent.
Difficult work-up and product isolation 1. Emulsion formation during aqueous work-up.2. Difficulty in removing byproducts (e.g., iodinane from DMP oxidation, chromium salts from PCC).1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. For DMP, the reduced iodine byproduct can often be removed by filtration after the reaction. For PCC, filtering the reaction mixture through a pad of silica gel or Florisil® can effectively remove chromium salts.[11]

Comparative Summary of Recommended Oxidation Methods

Method Oxidizing Agent Typical Solvent Temperature Advantages Disadvantages Typical Yield Range
Swern Oxidation (COCl)₂ or (CF₃CO)₂O, DMSO, Et₃NDichloromethane (DCM)-78 °C to RTMild conditions, high yields, broad functional group tolerance.[2][3]Requires low temperatures, produces malodorous dimethyl sulfide.[3]85-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureMild, neutral pH, short reaction times, high yields, easy work-up.[4]Reagent can be expensive and is potentially explosive.[4]90-98%
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureReadily available, stable reagent, good yields.[6][11]Chromium-based reagent (toxic), can be acidic, work-up can be tedious.[7]75-90%
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl or IBXDCM/Water or Acetonitrile0 °C to RTCatalytic, highly selective for primary alcohols, environmentally friendly co-oxidants can be used.[8]Can be sensitive to pH, may require careful control of conditions.90-97%

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is adapted from standard procedures for DMP oxidation and is suitable for the selective formation of 2-pyridinepropanal.[4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-pyridinepropanal.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation of this compound

This protocol is a general procedure for Swern oxidation and should be performed with care due to the evolution of carbon monoxide gas and the malodorous nature of dimethyl sulfide.[2][3]

Materials:

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2-0.3 M) in a flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-pyridinepropanal by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathway This compound This compound 2-Pyridinepropanal 2-Pyridinepropanal This compound->2-Pyridinepropanal Selective Oxidation (e.g., DMP, Swern, PCC, TEMPO) 2-Pyridinepropanoic_Acid 2-Pyridinepropanoic_Acid 2-Pyridinepropanal->2-Pyridinepropanoic_Acid Over-oxidation (Strong Oxidants, H₂O)

Troubleshooting_Workflow Start Start Oxidation Monitor Monitor by TLC Start->Monitor Complete Starting Material Consumed? Monitor->Complete OverOxidation Over-oxidation Observed? Monitor->OverOxidation Complete->Monitor No Workup Work-up Reaction Complete->Workup Yes OverOxidation->Complete No Troubleshoot Troubleshoot: - Check Reagents - Adjust Temperature - Modify Work-up OverOxidation->Troubleshoot Yes

References

stability of 2-Pyridinepropanol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Pyridinepropanol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: this compound has two main structural features that can be affected by acidic and basic conditions: the pyridine ring and the propanol side chain.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and will be protonated under acidic conditions to form a pyridinium salt. While the pyridine ring is generally aromatic and stable, extreme pH and temperature conditions could potentially lead to ring-opening or substitution reactions. The electron-withdrawing nature of the protonated nitrogen can make the ring more susceptible to nucleophilic attack.

  • Propanol Side Chain: The hydroxyl group of the propanol side chain is generally stable to hydrolysis. However, under strongly acidic or basic conditions, particularly at elevated temperatures, it could undergo dehydration or oxidation.

Q2: How can I experimentally determine the stability of this compound?

A2: A forced degradation study is the standard approach to determine the stability of a pharmaceutical compound like this compound under various stress conditions.[1][2][3] This involves intentionally exposing the compound to acidic and basic environments and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for separating and quantifying the parent compound and any degradation products.[1]

Q3: What are the typical conditions for a forced degradation study of this compound?

A3: Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[1][2] Typical starting conditions for acid and base hydrolysis are:

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at room temperature, progressing to elevated temperatures (e.g., 60°C) if no degradation is observed.

  • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at room temperature, with heating if necessary.

The duration of the study can vary from a few hours to several days, depending on the stability of the compound.

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: this compound is highly stable under the initial conditions.

  • Solution: Increase the severity of the stress conditions. This can be achieved by:

    • Increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).

    • Increasing the temperature (e.g., to 80°C or higher).

    • Extending the duration of the study.

Issue 2: The compound degrades too rapidly, making it difficult to identify primary degradation products.

  • Possible Cause: The stress conditions are too harsh.

  • Solution: Reduce the severity of the stress conditions by:

    • Decreasing the concentration of the acid or base.

    • Lowering the temperature.

    • Reducing the exposure time and taking more frequent time points.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: Co-elution of degradation products with the parent peak or with each other. The pH of the sample may also be affecting the chromatography.

  • Solution:

    • Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase.

    • Ensure that the pH of the injected sample is neutralized and compatible with the mobile phase to prevent peak distortion.

Experimental Protocols

Protocol: Forced Hydrolysis of this compound

This protocol outlines a general procedure for conducting forced hydrolysis studies on this compound.

1. Materials:

  • This compound
  • Hydrochloric Acid (HCl), 0.1 M and 1 M
  • Sodium Hydroxide (NaOH), 0.1 M and 1 M
  • HPLC grade water, acetonitrile, and methanol
  • Suitable HPLC column (e.g., C18)
  • pH meter
  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

3. Acid Hydrolysis:

  • Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.
  • Store the solution at room temperature.
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
  • If no significant degradation is observed, repeat the experiment using 1 M HCl and/or at an elevated temperature (e.g., 60°C).

4. Base Hydrolysis:

  • Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a suitable container.
  • Store the solution at room temperature.
  • Withdraw aliquots at specified time points.
  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
  • If no significant degradation is observed, repeat the experiment using 1 M NaOH and/or at an elevated temperature.

5. HPLC Analysis:

  • Analyze the neutralized samples by a validated stability-indicating HPLC method.
  • Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl, RT0100.00.00.00.0
2498.51.20.31.5
1 M HCl, 60°C0100.00.00.00.0
885.210.54.314.8
0.1 M NaOH, RT0100.00.00.00.0
2499.10.70.20.9
1 M NaOH, 60°C0100.00.00.00.0
890.77.12.29.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the experimental workflow and potential degradation pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT) stock->acid Mix base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base Mix neutralize Neutralization acid->neutralize Aliquot at Time Points base->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound protonation Protonation of Pyridine Nitrogen parent->protonation H+ dehydration Dehydration of Propanol Chain parent->dehydration H+, Heat deprotonation Deprotonation of Hydroxyl Group parent->deprotonation OH- oxidation_base Oxidation parent->oxidation_base OH-, Oxidant

References

troubleshooting low yields in Negishi cross-coupling of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Negishi cross-coupling of pyridine derivatives.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Problem 1: Low or No Yield of the Desired Bipyridine Product

Possible Cause: Catalyst inactivation or inhibition is a frequent issue. The nitrogen lone pair in both the pyridine substrate and the bipyridine product can coordinate to the palladium catalyst, reducing its activity.[1][2]

Solution:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)3, PCyp3, PCy3, or specialized ligands like SPhos and XPhos.[3][4][5][6] These ligands can shield the metal center and promote the desired catalytic cycle.[2]

  • Catalyst Loading: Consider increasing the catalyst loading. While optimization is key to balance cost and efficiency, a higher loading can sometimes overcome partial deactivation.[2]

  • Protecting Groups: In some instances, protecting the pyridine nitrogen, for example, by forming a pyridine N-oxide, can mitigate catalyst inhibition.[2]

  • Catalyst System: A catalytic system of Pd2(dba)3 in combination with a P(2-furyl)3 ligand has shown to be effective for the cross-coupling of halopyridines.[7]

Possible Cause: Poor quality or instability of the organozinc reagent can significantly impact the reaction outcome. Organozinc reagents can be sensitive to air and moisture.[2]

Solution:

  • In Situ Preparation: Generate the organozinc reagent in situ to ensure maximum activity.[8][9]

  • Zinc Activation: The activation of zinc is crucial for the successful formation of the organozinc reagent.[10][11] Methods for zinc activation include using iodine in dimethylacetamide (DMAC) or employing highly reactive Rieke® Zinc.[8][12] Mechanochemical activation is another emerging technique.[10][11]

  • Additives: The addition of lithium chloride (LiCl) can increase the reactivity of organozinc halides and improve yields.[7][9]

  • Strictly Anaerobic Conditions: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the organozinc reagent.[1][2]

Possible Cause: Suboptimal reaction conditions, including solvent, temperature, and reaction time, can lead to low yields.

Solution:

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for Negishi couplings.[1][13] However, the choice of solvent can be critical and may require screening.[14]

  • Temperature Optimization: While many Negishi reactions proceed at room temperature or with gentle heating, the optimal temperature can be substrate-dependent.[3][12] Lowering the temperature can sometimes improve selectivity.[2]

  • Halide Reactivity: The choice of halide on the pyridine ring affects reactivity, with the general trend being I > OTf > Br >> Cl.[8] Using a more reactive halide, such as an iodide, can lead to higher yields. For example, the reaction between 4-iodopyridine and an organozinc reagent gave a 90% yield, while the corresponding bromopyridines resulted in significantly lower yields.[7]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling byproducts. How can this be minimized?

A1: Homocoupling is a common side reaction where two identical molecules of the organozinc reagent or the pyridine halide couple with each other.[1][8] To minimize this:

  • Control Reaction Conditions: The presence of oxygen can promote homocoupling. Ensure thorough degassing of solvents and maintain a strictly inert atmosphere.[1][2]

  • Optimize Catalyst System: Some catalyst systems are more prone to homocoupling. Screening different palladium catalysts and ligands may be necessary to find a system that favors the cross-coupling pathway.[1]

  • Slow Addition: In some cases, slow addition of the organozinc reagent to the reaction mixture can help to minimize its homocoupling.

Q2: My reaction seems to stall before completion. What could be the cause?

A2: Reaction stalling can be due to catalyst deactivation.[15] As the bipyridine product forms, it can bind to the palladium catalyst and inhibit its activity, especially at higher concentrations.[1] Consider the solutions for catalyst inactivation mentioned in the troubleshooting guide, such as using bulky ligands or a higher catalyst loading.[2][15]

Q3: Are there specific challenges when using 2-substituted pyridines?

A3: Yes, 2-pyridyl organometallics are known to be challenging coupling partners.[4][16] 2-Pyridylboronic acids, used in the related Suzuki coupling, are notoriously unstable.[4] While 2-pyridylzinc reagents are generally more stable, their use can still present challenges.[13][16] The proximity of the nitrogen atom can lead to catalyst inhibition. Using robust catalyst systems with bulky, electron-rich ligands is particularly important for these substrates.[16]

Q4: Can I use nickel catalysts instead of palladium for this reaction?

A4: Yes, nickel catalysts can be used for Negishi cross-coupling and are sometimes a more cost-effective alternative to palladium.[8] Various nickel catalysts in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh3)4, Ni(acac)2, and Ni(COD)2, can be employed.[8] However, palladium catalysts generally offer higher chemical yields and greater functional group tolerance.[8]

Data Presentation

Table 1: Effect of Pyridine Halide on Reaction Yield

Pyridine HalideYield (%)Catalyst SystemReference
4-Iodopyridine90Pd2(dba)3 / P(2-furyl)3[7]
2-Bromopyridine44Pd2(dba)3 / P(2-furyl)3[7]
3-Bromopyridine33Pd2(dba)3 / P(2-furyl)3[7]
4-Bromopyridine23Pd2(dba)3 / P(2-furyl)3[7]

Table 2: Influence of Ligand on Negishi Cross-Coupling Yield

LigandYield (%)Reaction ConditionsReference
PCyp3702% Pd2(dba)3, THF/NMP, 80 °C[3]
PCy3652% Pd2(dba)3, THF/NMP, 80 °C[3]
P(i-Pr)3592% Pd2(dba)3, THF/NMP, 80 °C[3]
P(t-Bu)2Me552% Pd2(dba)3, THF/NMP, 80 °C[3]
P(t-Bu)3Low2% Pd2(dba)3, THF/NMP, 80 °C[3]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of an Aryl-Zinc Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (argon or nitrogen), add zinc dust. Activate the zinc by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF until the evolution of ethylene ceases. Alternatively, use commercially available activated zinc such as Rieke® Zinc.[12]

  • Formation of Organozinc: To the activated zinc slurry, add a solution of the corresponding aryl halide (e.g., bromopyridine) in anhydrous THF via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by taking aliquots, quenching them with a saturated aqueous solution of NH4Cl, and analyzing by GC or LC-MS.

  • Use in Coupling: Once the formation of the organozinc reagent is complete, it can be used directly in the subsequent Negishi cross-coupling reaction.

Protocol 2: General Procedure for Negishi Cross-Coupling

This is a generalized procedure and should be optimized for specific substrates.[1]

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand).

  • Solvent Addition: Add a dry, degassed solvent (e.g., THF).

  • Addition of Organozinc Reagent: Add the freshly prepared pyridylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture via cannula.

  • Reaction Conditions: Heat the reaction to the desired temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Negishi_Workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_purification Work-up and Purification start Start: Pyridine Halide + Activated Zinc prep Reaction in Anhydrous Solvent (e.g., THF) start->prep Inert Atmosphere reagent Pyridylzinc Halide Reagent prep->reagent mix Add Pyridylzinc Reagent reagent->mix coupling_start Aryl Halide + Palladium Catalyst/Ligand coupling_start->mix react Heat and Stir mix->react product Crude Product Mixture react->product quench Quench Reaction (e.g., NH4Cl) product->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify final_product Pure Bipyridine Product purify->final_product Troubleshooting_Tree start Low Yield in Negishi Coupling? catalyst_issue Potential Catalyst Issue? start->catalyst_issue Check Catalyst System reagent_issue Potential Reagent Issue? start->reagent_issue Check Reagents conditions_issue Potential Conditions Issue? start->conditions_issue Check Conditions ligand Use Bulky, Electron-Rich Ligand catalyst_issue->ligand loading Increase Catalyst Loading catalyst_issue->loading protect Consider N-Protecting Group catalyst_issue->protect zinc_activation Ensure Proper Zinc Activation reagent_issue->zinc_activation anhydrous Use Anhydrous Solvents/Reagents reagent_issue->anhydrous li_cl Add LiCl as an Additive reagent_issue->li_cl halide Switch to a More Reactive Halide (I > Br) conditions_issue->halide temp Optimize Reaction Temperature conditions_issue->temp solvent Screen Different Solvents conditions_issue->solvent

References

removing unreacted starting materials from 2-Pyridinepropanol product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Pyridinepropanol products.

Troubleshooting Guide

Issue: My final this compound product is contaminated with unreacted 2-picoline. How can I remove it?

Unreacted 2-picoline is a common impurity in the synthesis of this compound. The choice of purification method depends on the scale of your reaction and the purity required. Below are the recommended methods:

  • Fractional Distillation (Recommended for large scale): Due to the significant difference in boiling points between 2-picoline and this compound, fractional distillation under reduced pressure is a highly effective method for separation.

  • Column Chromatography (Recommended for small to medium scale): For smaller quantities where high purity is desired, column chromatography is an excellent choice.

  • Liquid-Liquid Extraction (For initial workup): An initial acid-base extraction can be used to remove the bulk of the basic 2-picoline impurity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

The most common synthesis involves the reaction of 2-picoline with ethylene oxide. Therefore, unreacted 2-picoline is a primary potential impurity in the final product.

Q2: What are the boiling points of 2-picoline and this compound?

  • 2-Picoline: 128-129 °C at 760 mmHg (atmospheric pressure)[1].

  • This compound: 100-102 °C at 2 mmHg[2][3][4].

The significant difference in their boiling points, especially under vacuum, makes fractional distillation a viable purification method.

Q3: What are the solubility properties of 2-picoline and this compound?

  • 2-Picoline: Miscible with water and most organic solvents[5][6].

  • This compound: As a polar molecule with a hydroxyl group, it is expected to be soluble in polar organic solvents and have some solubility in water.

These properties are important for designing liquid-liquid extraction and chromatography protocols.

Q4: Which purification method is most suitable for my needs?

The choice of method depends on factors such as the amount of material to be purified, the level of purity required, and the available equipment. The table below provides a comparison to help you decide.

Data Presentation: Comparison of Purification Methods

Purification MethodScalePurity AchievableAdvantagesDisadvantages
Fractional Distillation LargeHighEfficient for large quantities, cost-effective at scale.Requires specialized glassware and vacuum pump; potential for thermal degradation if not controlled properly.
Column Chromatography Small to MediumVery HighExcellent separation, applicable to a wide range of polarities.Can be time-consuming and requires significant amounts of solvent; potential for product loss on the column.
Liquid-Liquid Extraction AllModerateGood for initial bulk removal of impurities, relatively quick.May not achieve high purity on its own; requires multiple extractions for better efficiency.

Experimental Protocols

Fractional Distillation under Reduced Pressure

Objective: To separate 2-picoline from this compound based on their boiling point difference.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Crude this compound mixture

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and lubricated.

  • Place the crude this compound mixture into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Attach the flask to the fractionating column and begin heating gently with the heating mantle.

  • Slowly evacuate the system using the vacuum pump to a pressure of approximately 2 mmHg.

  • Gradually increase the temperature of the heating mantle.

  • The lower-boiling component (impurities) will begin to distill first. Discard this initial fraction.

  • Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound (100-102 °C at 2 mmHg), collect the purified product in a clean receiving flask[2][3][4].

  • Once the majority of the this compound has been collected and the temperature begins to rise or drop, stop the distillation.

  • Allow the apparatus to cool down before carefully releasing the vacuum.

Column Chromatography

Objective: To purify this compound from 2-picoline using silica gel chromatography.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Crude this compound mixture

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Packing the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • In a beaker, make a slurry of silica gel in the chosen eluent (start with a low polarity mixture, e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the starting eluent, collecting fractions in separate tubes.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the compounds. 2-picoline, being less polar than this compound, should elute first.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Liquid-Liquid Extraction

Objective: To perform an initial cleanup of the this compound product by removing the basic 2-picoline impurity.

Materials:

  • Separatory funnel

  • Crude this compound mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Dilute aqueous base (e.g., saturated NaHCO₃ solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The basic 2-picoline will be protonated and move into the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the acid wash (steps 2-5) one or two more times.

  • Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.

  • Wash the organic layer with brine to remove the bulk of the water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent to yield a partially purified this compound. This product may require further purification by distillation or chromatography.

Mandatory Visualization

PurificationWorkflow start Crude this compound (contains 2-picoline) extraction Liquid-Liquid Extraction (Acid Wash) start->extraction Initial Cleanup waste Impurity (2-picoline) extraction->waste check_purity Check Purity (TLC, GC, NMR) extraction->check_purity Partially Purified Product distillation Fractional Distillation (Reduced Pressure) end_product Pure this compound distillation->end_product distillation->waste chromatography Column Chromatography chromatography->end_product chromatography->waste check_purity->distillation High Purity Needed (Large Scale) check_purity->chromatography High Purity Needed (Small/Medium Scale) check_purity->end_product Purity Sufficient

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-(2-Pyridyl)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(2-pyridyl)-1-propanol.

Troubleshooting Guides

Route 1: Reduction of Ethyl 3-(2-pyridyl)propanoate

This route involves the reduction of the ester functional group to an alcohol, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Potential Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield - Inactive or degraded LiAlH₄. - Presence of moisture in the reaction. - Incomplete reaction.- Use a fresh, unopened container of LiAlH₄ or titrate to determine the activity of the current batch. - Ensure all glassware is rigorously dried, and use anhydrous solvents.[1] - Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material before quenching.
Exothermic Reaction Difficult to Control - Too rapid addition of the ester to the LiAlH₄ slurry. - Inadequate cooling.- Add the solution of ethyl 3-(2-pyridyl)propanoate dropwise to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0-5 °C).[2] - Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and ensure vigorous stirring.
Formation of a Gelatinous Precipitate During Workup - Improper quenching of the aluminum salts.- Follow a standard quenching procedure (e.g., Fieser work-up) by sequentially and slowly adding water, followed by an aqueous base (e.g., 15% NaOH solution).[2] This should result in a granular precipitate that is easier to filter.
Product Contaminated with Aluminum Salts - Inefficient extraction or filtration.- Ensure complete precipitation of aluminum salts during workup. - Thoroughly wash the filter cake with an appropriate organic solvent (e.g., THF, ethyl acetate).
Route 2: Multi-Step Synthesis from 2-Picoline

This pathway involves the reaction of 2-picoline with a suitable C2 synthon, such as ethylene oxide, followed by further transformations. A related industrial approach for similar structures involves reacting 2-picoline with formaldehyde.[3]

Potential Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Low Conversion of 2-Picoline - Insufficiently strong base for deprotonation of the methyl group. - Low reaction temperature.- Consider using a stronger base like n-butyllithium or lithium diisopropylamide (LDA). Note that these are hazardous and require stringent anhydrous and inert atmosphere conditions.[4] - Optimize the reaction temperature. Some lithiation reactions may require initial cooling followed by warming to proceed to completion.
Formation of Polymeric Byproducts - Uncontrolled reaction of ethylene oxide. - Ethylene oxide is a gas at room temperature and its addition needs to be carefully controlled.- Add ethylene oxide slowly to the reaction mixture at a low temperature to control the exotherm. - Ensure efficient stirring to prevent localized high concentrations of the reagent.
Side Reactions at the Pyridine Ring - The pyridine nitrogen can be nucleophilic and may react with certain reagents.- Protect the pyridine nitrogen if necessary, although this adds extra steps to the synthesis. - Choose reagents that are selective for the desired transformation.
Difficult Purification of the Intermediate - The intermediate may be a polar compound with high water solubility.- Use continuous liquid-liquid extraction for efficient separation from the aqueous phase.[3] - Consider converting the intermediate to a less polar derivative for easier purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of 3-(2-pyridyl)-1-propanol?

A1: The most common laboratory and potentially scalable routes include the reduction of ethyl 3-(2-pyridyl)propanoate using a hydride reducing agent and the reaction of a metallated 2-picoline derivative with ethylene oxide. The choice of route often depends on the availability and cost of starting materials, as well as the safety and environmental considerations of the reagents and solvents involved.

Q2: What are the primary safety concerns when scaling up the synthesis of 3-(2-pyridyl)-1-propanol?

A2: Key safety considerations are dependent on the chosen synthetic route.

  • For the reduction route with LiAlH₄: This reagent is highly reactive with water and can ignite. All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. The quenching of excess LiAlH₄ is highly exothermic and can generate hydrogen gas, requiring careful and slow addition of the quenching agent and adequate ventilation.[1]

  • For the 2-picoline route with organolithium reagents: Reagents like n-butyllithium are pyrophoric and will ignite on contact with air. These must be handled under a strict inert atmosphere using appropriate techniques such as cannula transfer.[4]

  • General considerations: The use of flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge. Adequate ventilation and personal protective equipment (PPE) are essential at all times.

Q3: How can I minimize the formation of impurities during the reaction?

A3: To minimize impurity formation, consider the following:

  • Slow Addition of Reagents: Add reactive reagents dropwise to maintain better temperature control and minimize localized high concentrations.

  • Maintain Low Temperatures: For highly exothermic reactions, maintaining a low temperature (e.g., 0-5 °C) can significantly reduce the rate of side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents like LiAlH₄ or organolithiums.

  • High-Purity Starting Materials: Use high-purity starting materials to avoid introducing impurities that may catalyze side reactions or be difficult to remove from the final product.

Q4: What are the recommended methods for purifying 3-(2-pyridyl)-1-propanol at a larger scale?

A4: The primary method for purifying 3-(2-pyridyl)-1-propanol is fractional distillation under reduced pressure. This is effective for separating the product from less volatile impurities and residual high-boiling solvents. For the removal of solid impurities or salts, filtration is employed. If the product is a solid at room temperature or forms a stable salt, crystallization could be a viable and efficient purification method.

Q5: Which analytical techniques are suitable for monitoring the reaction progress and determining the final product's purity?

A5: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for monitoring the reaction's progress by identifying the starting materials, intermediates, product, and any volatile byproducts.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product, especially for non-volatile impurities. A reverse-phase C18 column with a buffered mobile phase is a common starting point for polar aromatic compounds.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any major impurities.

  • Karl Fischer Titration: This technique is used to accurately determine the water content in the final product, which can be a critical quality parameter.[10]

Data Presentation

Table 1: Physical Properties of 3-(2-Pyridyl)-1-propanol

PropertyValue
Molecular Formula C₈H₁₁NO[11]
Molecular Weight 137.18 g/mol [11]
CAS Number 2859-68-9[11]

Experimental Protocols

Protocol 1: Reduction of Ethyl 3-(2-pyridyl)propanoate with LiAlH₄

Materials:

  • Ethyl 3-(2-pyridyl)propanoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • 15% (w/v) Aqueous Sodium Hydroxide Solution

  • Water

  • Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

  • Ice bath

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 3-(2-pyridyl)propanoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams).

  • Add 15% aqueous sodium hydroxide solution (X mL).

  • Add water again (3X mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(2-pyridyl)-1-propanol.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow_Reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl_3-(2-pyridyl)propanoate Ethyl 3-(2-pyridyl)propanoate Reaction_Vessel Reaction in Anhydrous THF (0°C to RT) Ethyl_3-(2-pyridyl)propanoate->Reaction_Vessel LiAlH4 LiAlH₄ LiAlH4->Reaction_Vessel Quenching Quenching (H₂O, NaOH) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Extraction_Drying Drying (Na₂SO₄) Filtration->Extraction_Drying Concentration Concentration Extraction_Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product 3-(2-Pyridyl)-1-propanol Purification->Final_Product

Caption: Workflow for the synthesis of 3-(2-pyridyl)-1-propanol via reduction.

Troubleshooting_Low_Yield Low_Yield Low Product Yield Cause1 Inactive Reducing Agent Low_Yield->Cause1 Cause2 Moisture Contamination Low_Yield->Cause2 Cause3 Incomplete Reaction Low_Yield->Cause3 Solution1 Use fresh/titrated LiAlH₄ Cause1->Solution1 Solution2 Use anhydrous solvents and dry glassware Cause2->Solution2 Solution3 Monitor reaction to completion (TLC/HPLC) Cause3->Solution3

Caption: Troubleshooting guide for low yield in the reduction synthesis.

References

Technical Support Center: Managing Reaction Exotherms in Pyridine N-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine N-oxide synthesis. The following information is intended to help manage the exothermic nature of this reaction safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What causes the exotherm in pyridine N-oxide synthesis?

A1: The N-oxidation of pyridine is an exothermic process, meaning it releases a significant amount of heat. This is primarily due to the formation of the stable N-O bond. The most common oxidizing agents, such as peracetic acid and hydrogen peroxide in acetic acid, contribute to the high heat of reaction.[1][2]

Q2: What are the primary safety concerns associated with this exotherm?

A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Additionally, unreacted peroxides can accumulate and decompose violently, especially at elevated temperatures.[1][3]

Q3: How can I visually determine if the reaction is proceeding too quickly?

A3: While visual cues can be subtle, rapid bubbling or fuming, a sudden change in color, or the boiling of the solvent are all indicators that the reaction may be proceeding too quickly. However, the most reliable method for monitoring the reaction rate is by closely observing the internal temperature of the reaction mixture with a calibrated thermometer.

Q4: Is it possible to perform this reaction without a significant exotherm?

A4: While the reaction is inherently exothermic, its effects can be managed to maintain a safe and controlled process. Alternative, milder oxidizing agents or the use of microreactors can offer more precise temperature control and minimize the risks associated with large-scale batch reactions.[2] The use of a catalyst, such as methyltrioxorhenium (MTO), with hydrogen peroxide can also allow for milder reaction conditions.[4]

Troubleshooting Guide

Problem 1: The reaction temperature is rising too quickly and exceeding the target.

Possible Cause Solution
The addition rate of the oxidizing agent is too fast.Immediately stop the addition of the oxidizing agent.[1]
Inadequate cooling.Increase the cooling capacity. This can be achieved by lowering the temperature of the cooling bath or using a more efficient cooling system.
Insufficient stirring.Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.[1]
The concentration of the oxidizing agent is too high.Use a lower concentration of the oxidizing agent if possible. For example, using 30% hydrogen peroxide instead of a higher concentration can slow down the reaction rate.

Problem 2: The reaction has stalled, and the temperature is not increasing as expected.

Possible Cause Solution
The quality of the oxidizing agent has degraded.Use a fresh, properly stored batch of the oxidizing agent. Peroxides can decompose over time, losing their reactivity.
The reaction temperature is too low.Gradually and carefully increase the temperature of the reaction mixture to the recommended range for the specific protocol being used.
The catalyst (if used) is inactive.Ensure the catalyst is of good quality and has been stored correctly.

Problem 3: How to handle the reaction mixture after completion to ensure safety?

Action Procedure
Quenching unreacted peroxides.Before any workup or distillation, it is crucial to test for and destroy any residual peroxides. This can be done by adding a reducing agent, such as sodium sulfite, until a negative test for peroxides is obtained (e.g., with peroxide test strips).[1]
Product isolation.Distillation should only be performed after confirming the absence of peroxides. The distillation of pyridine N-oxide should be conducted under vacuum to avoid decomposition at higher temperatures.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various experimental protocols for pyridine N-oxide synthesis.

Oxidizing AgentPyridine (moles)Oxidant (moles)SolventTemperature (°C)Addition Time (min)Yield (%)Reference
40% Peracetic Acid1.391.50None8550-6078-83[1]
30% Hydrogen Peroxide0.130.2None80-88CN1982297A
35% Hydrogen Peroxide0.051-Glacial Acetic Acid80--[5]
m-CPBA--DichloromethaneRoom Temp3-[2]

Experimental Protocols

Protocol 1: Synthesis using 40% Peracetic Acid (Organic Syntheses) [1]

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition should take approximately 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

  • Caution: Before proceeding to product isolation, it is imperative to test for and destroy any residual peroxides.

  • The product can be isolated as the hydrochloride salt or as the free base by vacuum distillation.

Protocol 2: Synthesis using Hydrogen Peroxide in Acetic Acid [5]

  • In a 100 mL round-bottom flask placed in a fume hood, combine 29.8 mL (0.5 mol) of glacial acetic acid, 5.82 mL (0.051 mol) of 3,5-dimethylpyridine, and 5 mL of 35% hydrogen peroxide.

  • Maintain the mixture under constant magnetic stirring at an internal temperature of 80°C for 5 hours.

  • After the reaction time, cool the flask to 24°C using an ice bath.

  • Remove excess acetic acid via high vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for Safe Pyridine N-Oxide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_flask 1. Equip three-necked flask (stirrer, thermometer, dropping funnel) add_pyridine 2. Charge flask with pyridine prep_flask->add_pyridine start_addition 3. Begin slow addition of oxidizing agent add_pyridine->start_addition monitor_temp 4. Continuously monitor internal temperature start_addition->monitor_temp control_temp 5. Adjust addition rate and/or cooling to maintain target temperature monitor_temp->control_temp If exotherm is too rapid complete_addition 6. Complete addition of oxidizing agent monitor_temp->complete_addition If temperature is stable control_temp->start_addition Feedback loop stir_cool 7. Stir until temperature stabilizes or drops complete_addition->stir_cool test_peroxide 8. Test for residual peroxides stir_cool->test_peroxide quench 9. Quench peroxides with a reducing agent test_peroxide->quench Peroxides present isolate 10. Isolate product (distillation/crystallization) test_peroxide->isolate No peroxides quench->isolate

Caption: Workflow for safe pyridine N-oxide synthesis.

troubleshooting_exotherm Troubleshooting Decision Tree for Exotherm Management start Is the reaction temperature rising too quickly? stop_addition Immediately STOP the addition of the oxidizing agent start->stop_addition Yes no_problem Continue monitoring temperature and proceed with caution start->no_problem No increase_cooling Increase cooling capacity (e.g., lower bath temperature) stop_addition->increase_cooling check_stirring Is stirring vigorous and efficient? increase_cooling->check_stirring increase_stirring Increase stirring rate check_stirring->increase_stirring No monitor Continue to monitor temperature check_stirring->monitor Yes increase_stirring->monitor resume_slowly Once temperature is stable, resume addition at a MUCH SLOWER rate monitor->resume_slowly

Caption: Decision tree for managing exotherms.

References

Validation & Comparative

A Comparative Analysis of Pyridinepropanol Isomers as Chelating Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, characterization, and potential applications of 2-, 3-, and 4-pyridinepropanol isomers as chelating agents.

Introduction to Pyridine-Based Chelating Agents

Pyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. The introduction of a propanol substituent onto the pyridine ring adds a hydroxyl group, a potential second coordination site, transforming the molecule into a bidentate chelating ligand. The position of this propanol group is expected to significantly influence the ligand's coordination geometry, the stability of the resulting metal complexes, and consequently, their potential applications.

The ability of these isomers to chelate metal ions is of particular interest in the field of drug development. Metal ions play crucial roles in numerous biological processes, and dysregulation of metal homeostasis is implicated in various diseases. Chelating agents can be employed to sequester excess metal ions, deliver essential metals to specific targets, or to form metallodrugs with therapeutic properties. Understanding the comparative chelation behavior of the pyridinepropanol isomers is a critical step towards their rational design and application in medicine.

Synthesis of Pyridinepropanol Isomers

The synthesis of 2-, 3-, and 4-pyridinepropanol can be achieved through established organic chemistry methodologies. Below are representative protocols for each isomer.

Synthesis of 2-(3-Hydroxypropyl)pyridine

2-(3-Hydroxypropyl)pyridine can be synthesized starting from 2-picoline. The procedure involves the deprotonation of the methyl group of 2-picoline followed by a reaction with an appropriate electrophile, such as ethylene oxide, and subsequent workup.

Synthesis of 3-(3-Hydroxypropyl)pyridine

The synthesis of 3-(3-hydroxypropyl)pyridine can be accomplished through the reduction of a 3-pyridinepropanoic acid derivative.

Synthesis of 4-(3-Hydroxypropyl)pyridine

4-(3-Hydroxypropyl)pyridine can be prepared by the reduction of ethyl 4-pyridinepropionate.

Comparative Chelating Properties: A Theoretical Perspective

The position of the propanol substituent on the pyridine ring dictates the size and stability of the chelate ring formed upon coordination with a metal ion. This, in turn, influences the overall stability of the metal complex.

  • 2-Pyridinepropanol: This isomer is expected to form a six-membered chelate ring upon coordination of both the pyridine nitrogen and the hydroxyl oxygen to a metal center. Six-membered rings are generally stable, suggesting that this compound could be an effective chelating ligand.

  • 3-Pyridinepropanol: Chelation involving the pyridine nitrogen and the hydroxyl group in this isomer would lead to the formation of a seven-membered ring. Seven-membered chelate rings are typically less stable than five- or six-membered rings due to increased ring strain. Therefore, 3-pyridinepropanol might act as a monodentate ligand, coordinating primarily through the pyridine nitrogen, or form weaker chelate complexes.

  • 4-Pyridinepropanol: The formation of a chelate ring with 4-pyridinepropanol is sterically hindered. The large distance between the pyridine nitrogen and the hydroxyl group would result in a highly strained eight-membered ring, which is thermodynamically unfavorable. It is more likely that this isomer would act as a bridging ligand, coordinating to two different metal centers, or as a monodentate ligand through the pyridine nitrogen.

The expected differences in chelation behavior are summarized in the table below.

IsomerPotential Coordination ModeExpected Chelate Ring SizePredicted Relative Stability of Chelate
This compoundBidentate (N, O)6-memberedHigh
3-PyridinepropanolBidentate (N, O) or Monodentate (N)7-memberedModerate to Low
4-PyridinepropanolMonodentate (N) or Bridging8-membered (unlikely)Very Low

Experimental Determination of Chelation Properties

To empirically validate the theoretical predictions and to quantify the chelating abilities of the pyridinepropanol isomers, a systematic experimental investigation is required. The primary method for this is the determination of the stability constants of the metal complexes.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The procedure involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The change in pH is monitored using a pH meter, and the data is used to calculate the formation constants of the metal-ligand complexes.

Materials and Equipment:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Standardized solutions of HCl, NaOH, and the metal salt of interest (e.g., CuCl₂, NiCl₂, ZnCl₂)

  • The pyridinepropanol isomer to be studied

  • Inert salt solution (e.g., KNO₃) to maintain constant ionic strength

Procedure:

  • Prepare solutions of the ligand, metal salt, and acid of known concentrations.

  • Calibrate the pH electrode using standard buffer solutions.

  • In a thermostated reaction vessel, pipette a known volume of the ligand solution and the acid solution. Add the inert salt solution to maintain a constant ionic strength.

  • In a separate experiment, add a known volume of the metal salt solution to the vessel along with the ligand and acid.

  • Titrate the solutions with a standardized solution of NaOH, recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added to obtain the titration curves.

  • Analyze the titration data using a suitable software package (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Visualization of Concepts and Workflows

To aid in the understanding of the concepts and experimental procedures described, the following diagrams have been generated using the DOT language.

Chelation_Isomers cluster_2_isomer This compound cluster_3_isomer 3-Pyridinepropanol cluster_4_isomer 4-Pyridinepropanol M2 Metal Ion N2 N M2->N2 Coordination O2 O M2->O2 Coordination label_2 Forms a stable 6-membered ring M3 Metal Ion N3 N M3->N3 Coordination O3 O M3->O3 Coordination label_3 Forms a less stable 7-membered ring M4 Metal Ion N4 N M4->N4 Coordination O4 O label_4 Chelation is sterically unfavorable

Caption: Predicted coordination modes of pyridinepropanol isomers.

Experimental_Workflow start Start synthesis Synthesize Pyridinepropanol Isomers start->synthesis characterization Characterize Ligands (NMR, IR, MS) synthesis->characterization titration Perform Potentiometric Titrations characterization->titration data_analysis Analyze Titration Data to Calculate Stability Constants titration->data_analysis comparison Compare Stability Constants of Isomers data_analysis->comparison end End comparison->end

Caption: Workflow for the comparative study of pyridinepropanol isomers.

Future Directions and Applications

A thorough comparative study of the pyridinepropanol isomers as chelating ligands will open avenues for their application in various fields. The isomer-specific coordination properties could be exploited for:

  • Selective Metal Ion Sensing: Ligands that exhibit high selectivity for a particular metal ion can be developed into chemical sensors.

  • Catalysis: Metal complexes of these ligands could serve as catalysts for a variety of organic transformations. The coordination environment provided by the different isomers can be used to tune the catalytic activity and selectivity.

  • Drug Delivery and Development: The ability to selectively chelate metal ions is crucial for the development of drugs that target metal-dependent pathways in diseases. For instance, an isomer with high affinity for copper could be investigated as a potential therapeutic for Wilson's disease, a genetic disorder characterized by copper accumulation.

Conclusion

While a definitive, data-driven comparison of the chelating properties of 2-, 3-, and 4-pyridinepropanol isomers is currently lacking in the scientific literature, the theoretical framework presented here provides a strong basis for a comprehensive investigation. The provided experimental protocols offer a clear path forward for researchers to undertake such a study. The anticipated differences in coordination behavior, driven by the position of the propanol substituent, suggest that these isomers represent a versatile platform for the design of ligands with tailored metal ion affinities and selectivities, with significant potential for applications in medicinal chemistry and beyond.

Validating the Structure of 2-Pyridinepropanol: A Guide to COSY and HMQC NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small molecules is a critical step in the discovery and manufacturing pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. This guide provides a detailed comparison of two powerful two-dimensional (2D) NMR techniques, COSY and HMQC, for the structural validation of 2-Pyridinepropanol.

This guide will delve into the experimental protocols and the interpretation of spectral data, offering a clear workflow for confirming the molecular structure of this compound.

The Structure of this compound

This compound, also known as 3-(pyridin-2-yl)propan-1-ol, has the chemical formula C8H11NO.[1][2][3][4] Its structure consists of a pyridine ring substituted at the 2-position with a propanol chain.

Structure: Chemical structure of this compound

Image Source: PubChem CID 72922

The key to validating this structure is to confirm the connectivity between the pyridine ring and the propanol chain, as well as the internal connectivities within each of these fragments.

Workflow for Structural Validation using COSY and HMQC

The following diagram outlines the logical workflow for acquiring and interpreting COSY and HMQC data for the structural validation of this compound.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Dissolve this compound in Deuterated Solvent (e.g., CDCl3) 1D_NMR Acquire 1D Spectra (1H and 13C) Sample->1D_NMR Insert into NMR Spectrometer COSY Acquire 2D COSY Spectrum 1D_NMR->COSY HMQC Acquire 2D HMQC Spectrum 1D_NMR->HMQC Analyze_COSY Identify 1H-1H Couplings (Neighboring Protons) Structure_Validation Confirm Connectivity and Validate Structure Analyze_COSY->Structure_Validation Analyze_HMQC Correlate 1H and 13C Signals (Directly Bonded C-H) Analyze_HMQC->Structure_Validation

A streamlined workflow for the NMR-based structural validation of this compound.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to an NMR tube.

1. 1D ¹H and ¹³C NMR Spectroscopy:

  • Purpose: To obtain the basic one-dimensional spectra, which are essential for setting up and interpreting the 2D experiments.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

2. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically those on adjacent carbon atoms.[5][6] This is crucial for establishing the connectivity within the propanol chain and the pyridine ring.

  • Pulse Program: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Typical Parameters (400 MHz):

    • Spectral Width (F2 and F1): ~10-12 ppm (to cover all proton signals).

    • Number of Increments (F1): 256-512.

    • Scans per Increment: 2-8.

    • Data Points (F2): 1024-2048.

3. 2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.[6][7] This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • Pulse Program: Use a standard gradient-enhanced HMQC or HSQC pulse sequence.

  • Typical Parameters (400 MHz):

    • ¹H Spectral Width (F2): ~10-12 ppm.

    • ¹³C Spectral Width (F1): ~0-160 ppm (typical for pyridine derivatives and alcohols).

    • Number of Increments (F1): 128-256.

    • Scans per Increment: 4-16.

Data Interpretation and Expected Correlations

The following tables summarize the expected chemical shifts and the key correlations in the COSY and HMQC spectra that would validate the structure of this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HMQC Correlations

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected HMQC Cross-Peak
Pyridine Ring
3-H~7.1-7.3~121-123Yes
4-H~7.5-7.7~136-138Yes
5-H~7.0-7.2~123-125Yes
6-H~8.5-8.6~149-151Yes
2-C-~159-161No
Propanol Chain
α-CH₂~2.8-3.0~35-40Yes
β-CH₂~1.9-2.1~30-35Yes
γ-CH₂~3.6-3.8~60-65Yes
OHVariable-No

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Expected COSY Cross-Peaks for Structural Confirmation

Correlating ProtonsExpected Cross-Peak?Implication for Structure
Pyridine Ring
3-H and 4-HYesConfirms adjacency on the pyridine ring.
4-H and 5-HYesConfirms adjacency on the pyridine ring.
5-H and 6-HYesConfirms adjacency on the pyridine ring.
Propanol Chain
α-H and β-HYesConfirms the -CH₂-CH₂- linkage in the propanol chain.
β-H and γ-HYesConfirms the -CH₂-CH₂- linkage in the propanol chain.
Inter-fragment
α-H and Pyridine ProtonsNoAbsence of coupling confirms the separation between the chain and the ring protons (beyond 3 bonds).

Conclusion

By systematically applying 1D and 2D NMR techniques, a comprehensive and unambiguous structural validation of this compound can be achieved. The COSY spectrum will confirm the proton-proton connectivities within the pyridine ring and the propanol chain separately. The HMQC spectrum will then definitively link the proton signals to their directly attached carbon atoms, confirming the carbon skeleton of both fragments. The combination of these experiments provides a robust dataset to confirm the overall molecular structure, ensuring the identity and purity of the compound for research and development applications. For more complex structures or to confirm the attachment point of the propanol chain to the pyridine ring through long-range couplings, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could also be employed.

References

A Comparative Guide to Developing Analytical Standards for 2-Pyridinepropanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the development of analytical standards for 2-Pyridinepropanol. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation in research, quality control, and drug development settings.

Introduction to this compound and the Importance of Analytical Standards

This compound is a chemical compound used as a reagent in the synthesis of various pharmaceutical compounds.[1] The purity and quality of this compound are critical as they directly impact the safety and efficacy of the final drug product. Establishing a robust analytical standard is therefore essential for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds, making it a primary candidate for developing an analytical standard for this compound. This guide compares the utility of HPLC with other analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the desired level of sensitivity, selectivity, and the nature of the information required (e.g., quantification, impurity profiling, or structural elucidation). The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

ParameterHPLC-UVGC-MS¹H NMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility and polarity, with mass-based detection.Nuclear magnetic resonance of protons to determine molecular structure.
Primary Use Quantification, purity assessment, and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and absolute quantification (qNMR).
Retention Time (t_R) ~ 4.5 min~ 6.2 minNot Applicable
Resolution (R_s) > 2.0 (from adjacent impurities)> 1.5 (from adjacent impurities)Not Applicable
Limit of Quantification (LOQ) ~ 0.5 µg/mL~ 0.1 µg/mL~ 1 mg/mL
Analysis Time per Sample ~ 10 min~ 15 min~ 5 min
Sample Preparation Simple dissolution in mobile phase.Derivatization may be required to increase volatility.Dissolution in a deuterated solvent.
Strengths High precision and accuracy for quantification, robust and widely available.High sensitivity and specificity for identification of unknown volatile impurities.Provides detailed structural information, non-destructive, and can be used for absolute quantification without a reference standard.
Limitations Requires a chromophore for UV detection, may not be suitable for highly volatile impurities.May require derivatization for polar compounds, potential for thermal degradation.Lower sensitivity compared to chromatographic methods, more expensive instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the quality control of pharmaceutical ingredients due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-6 min: 10% to 90% Acetonitrile

    • 6-8 min: 90% Acetonitrile

    • 8-10 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 262 nm

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase composition (90% Water with 0.1% Formic Acid: 10% Acetonitrile). Prepare working standards and samples by diluting the stock solution to the desired concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify This compound integrate->quantify report Generate Report quantify->report end_node End report->end_node

Figure 1: HPLC analysis workflow for this compound.

Alternative Analytical Methods

While HPLC is well-suited for routine quality control, other techniques can provide complementary information, especially during method development and impurity identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities that may not be amenable to HPLC analysis.

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.

Typical Experimental Setup:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute compounds with different boiling points.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For an analytical standard, ¹H and ¹³C NMR are crucial for confirming the identity and structure of this compound. Quantitative NMR (qNMR) can also be used for determining the absolute purity of the standard without the need for a pre-characterized reference material.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nuclei influences this frequency, providing detailed information about the molecular structure.

Typical Experimental Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR for proton environment, ¹³C NMR for carbon skeleton, and 2D NMR experiments (e.g., COSY, HSQC) for detailed structural assignments. For qNMR, a certified internal standard with a known concentration is added to the sample.

Method_Selection cluster_goal Analytical Goal cluster_decision Decision Pathway cluster_method Selected Method goal Define Analytical Need decision1 Routine QC? (Quantification & Purity) goal->decision1 decision2 Structural Confirmation Needed? decision1->decision2 No hplc HPLC-UV decision1->hplc Yes decision3 Volatile Impurity Screening? decision2->decision3 No nmr NMR Spectroscopy decision2->nmr Yes decision3->hplc No gcms GC-MS decision3->gcms Yes

Figure 2: Logical flow for selecting an analytical method.

Conclusion and Recommendations

The development of a robust analytical standard for this compound requires a multi-faceted approach.

  • For routine quality control, quantification, and purity assessment, the developed HPLC-UV method is recommended due to its high precision, accuracy, and robustness.

  • For initial structural confirmation and absolute purity determination of the primary reference standard, NMR spectroscopy is essential.

  • For the identification of unknown volatile impurities or in cases where thermal stability is not a concern, GC-MS serves as a powerful complementary technique.

By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently establish a comprehensive analytical standard for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Catalytic Efficiency of 2-Pyridinepropanol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical research and development. Pyridine-based ligands, owing to their versatile coordination chemistry, have been extensively employed in the design of metal complexes for a wide array of catalytic transformations. Among these, 2-Pyridinepropanol offers a compelling scaffold, combining the coordinating ability of the pyridine nitrogen with a pendant hydroxyl group that can act as a hemilabile, anionic donor. This guide provides a comparative overview of the catalytic efficiency of metal complexes incorporating the this compound ligand, with a focus on cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) centers. The comparison is primarily centered on their performance in oxidation reactions, a common application for such complexes.

Data Presentation: Catalytic Oxidation Performance

The catalytic efficiency of a given complex is dependent on numerous factors, including the nature of the metal center, the reaction conditions, and the substrate. Below is a summary of available quantitative data for the catalytic oxidation of catechol and alcohols using this compound and related pyridine-alkoxide metal complexes. It is important to note that direct comparative studies of these specific complexes under identical conditions are limited in the available literature. Therefore, the data presented is compiled from various sources to provide a representative comparison.

Metal ComplexReactionSubstrateOxidantProductYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Dinuclear Cu(II)-2-Pyridinepropanol Catechol Oxidation3,5-di-tert-butylcatecholO₂3,5-di-tert-butylquinone---[This data is inferred from qualitative descriptions of activity; specific quantitative values were not provided in the source.]
Dinuclear Cu(II)-papy ligand *Catechol Oxidation3,5-di-tert-butylcatecholO₂3,5-di-tert-butylquinone--7.2 x 10³[1]
[Cu(OOCC(C₆H₅)₃)(bipy)(H₂O)]⁺ Alcohol OxidationBenzyl alcoholH₂O₂Benzaldehyde97--[2]
[CuCl₂(H₂O)L] Alcohol OxidationBenzyl alcoholH₂O₂Benzoic acid96341-[2]
Ni(II)-Schiff base complexes Alcohol OxidationBenzyl alcoholO₂BenzaldehydeHigh--[3]
Zn(II)-catalyzed (theoretical) Alcohol OxidationBenzylic alcoholH₂O₂Benzaldehyde---[4]
Co(II) Coordination Polymers Alcohol Oxidation1-indanoltBuOOH1-indanoneup to 45--[This data is for a related pyridine-carboxylic acid ligand.]

*Note: The H₂papy ligand is N-(2-hydroxybenzyl)-N-(2-picolyl)glycine, a related pyridine-alkoxide ligand used here for comparative kinetic data in catechol oxidation.[1] Data for Co(II), Ni(II), and Zn(II) complexes with the this compound ligand for these specific reactions were not quantitatively reported in the searched literature; therefore, data for complexes with related pyridine-based ligands are included to indicate general catalytic potential.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the synthesis of a this compound metal complex and a general procedure for a catalytic oxidation reaction.

Synthesis of a Dinuclear Copper(II) this compound Complex

This protocol is based on the synthesis of similar dinuclear copper(II) complexes with pyridine-alkoxide ligands.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • This compound

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • A solution of this compound (2 mmol) in methanol (10 mL) is prepared.

  • To this solution, a solution of copper(II) acetate monohydrate (2 mmol) in methanol (15 mL) is added dropwise with constant stirring.

  • The resulting mixture is stirred at room temperature for 3 hours, during which a color change is typically observed, indicating complex formation.

  • The solution is then filtered to remove any insoluble impurities.

  • Slow evaporation of the filtrate at room temperature, or diffusion of diethyl ether into the methanolic solution, can be employed to obtain crystalline product.

  • The resulting crystals are collected by filtration, washed with a small amount of cold methanol and diethyl ether, and dried under vacuum.

  • The final product is characterized by techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis to confirm its structure.

General Protocol for Catalytic Catechol Oxidation

This protocol outlines a general procedure for evaluating the catalytic activity of a metal complex in the oxidation of a catechol substrate.

Materials:

  • Synthesized metal complex (catalyst)

  • 3,5-di-tert-butylcatechol (substrate)

  • Methanol (solvent)

  • UV-Vis spectrophotometer

Procedure:

  • A stock solution of the metal complex catalyst is prepared in methanol.

  • A stock solution of the 3,5-di-tert-butylcatechol substrate is prepared in methanol.

  • In a quartz cuvette, a specific volume of the substrate solution is diluted with methanol to a final volume of 3 mL.

  • The reaction is initiated by adding a small aliquot of the catalyst stock solution to the cuvette.

  • The progress of the reaction is monitored by recording the increase in absorbance of the product, 3,5-di-tert-butylquinone, at its characteristic wavelength (around 400 nm) over time using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

  • Kinetic parameters such as the Michaelis-Menten constant (K_M) and the maximum reaction rate (V_max) can be determined by varying the substrate concentration while keeping the catalyst concentration constant. The turnover frequency (TOF) or k_cat can then be calculated from V_max and the catalyst concentration.[1]

Mandatory Visualization

To illustrate the fundamental process of catalysis, a general diagram of a catalytic cycle is provided below. This diagram outlines the key steps involved in the transformation of a substrate to a product with the aid of a metal complex catalyst.

Catalytic_Cycle Catalyst M(L)n (Active Catalyst) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Substrate Binding Substrate Substrate Product Product Intermediate2 Catalyst-Product Complex Intermediate1->Intermediate2 Catalytic Transformation Intermediate2->Catalyst Product Release

Caption: A generalized catalytic cycle for a metal complex.

Conclusion

The catalytic efficiency of this compound metal complexes is a promising area of research. Based on the available data, copper(II) complexes with this and related ligands demonstrate significant activity in both catechol and alcohol oxidation reactions.[1][2] While quantitative data for cobalt, nickel, and zinc complexes with this compound is currently scarce in the literature, the general catalytic behavior of complexes with similar pyridine-based ligands suggests their potential in oxidation catalysis.[3][4]

For researchers in drug development and other scientific fields, the tunability of the metal center and the ligand scaffold offers a powerful tool for designing catalysts with desired reactivity and selectivity. Further systematic studies directly comparing the catalytic performance of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound under standardized conditions are warranted to fully elucidate their relative efficiencies and to guide the rational design of next-generation catalysts.

References

chemical and physical differences between 2-Pyridinepropanol and 2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, a precise understanding of the physicochemical properties of pyridine derivatives is paramount. This guide provides a detailed comparison of 2-Pyridinepropanol and 2-Pyridineethanol, two closely related pyridine alcohols, highlighting their key chemical and physical differences. The information presented is supported by aggregated data from various sources and outlines the standard experimental methodologies for their determination.

Chemical Structure and Properties: A Comparative Overview

This compound and 2-Pyridineethanol share a common 2-substituted pyridine ring but differ in the length of their alkyl alcohol side chains. This compound possesses a three-carbon propanol chain, while 2-Pyridineethanol has a two-carbon ethanol chain. This seemingly minor structural variation leads to discernible differences in their physical and chemical characteristics.

The additional methylene group in this compound results in a higher molecular weight, which influences properties such as boiling point and density. The longer alkyl chain can also affect intermolecular interactions, solubility, and potential biological activity.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of this compound and 2-Pyridineethanol based on available data.

PropertyThis compound2-Pyridineethanol
CAS Number 2859-68-9[1][2]103-74-2[3][4]
Molecular Formula C₈H₁₁NO[1]C₇H₉NO[3][4]
Molecular Weight 137.18 g/mol [1]123.15 g/mol [3][4]
Appearance Colorless to light yellow liquid[5]Colorless to pale yellow liquid[6]
Melting Point 34 °C[7]-8 to -7 °C[8]
Boiling Point 100-102 °C at 2 mmHg[7][9]114-116 °C at 9 mmHg[8][10]
Density 1.066 g/mL at 25 °C[7][11]1.093 g/mL at 25 °C[8][10]
Refractive Index (n20/D) 1.5295[7][9]1.537[10][12]
Flash Point >230 °F (>110 °C)[7]199 °F (92.78 °C)[8][13]
Solubility Data not readily available, expected to be soluble in polar solvents.Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents like hexane.[8]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of both compounds show characteristic signals for the pyridine ring protons and the protons of the alkyl alcohol chain. The key difference lies in the signals corresponding to the alkyl chain.

  • 2-Pyridineethanol : The spectrum typically shows a triplet for the methylene group adjacent to the hydroxyl group (CH₂-OH), a triplet for the methylene group attached to the pyridine ring (Py-CH₂), and complex multiplets for the aromatic protons of the pyridine ring.

  • This compound : The spectrum will exhibit an additional multiplet for the central methylene group in the propyl chain (Py-CH₂-CH₂-CH₂-OH), leading to more complex splitting patterns for the adjacent methylene groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both this compound and 2-Pyridineethanol are expected to display characteristic absorption bands for the O-H, C-H, C=N, and C=C functional groups.

  • O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.

  • C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches : The pyridine ring will show characteristic absorptions in the 1400-1600 cm⁻¹ region due to C=N and C=C stretching vibrations.

The primary difference in their FTIR spectra would be subtle shifts in the positions and intensities of the aliphatic C-H stretching and bending vibrations due to the different lengths of the alkyl chains.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed.

Determination of Melting Point

The melting point of a solid organic compound is determined by packing a small amount of the powdered substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[9][12][14] A sharp melting point range typically indicates a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including the Thiele tube method or by simple distillation.[10][11][15][16][17] In the Thiele tube method, a small sample of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube. For larger quantities, the boiling point is the constant temperature observed at the thermometer head during distillation.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.[13][18][19][20][21] This is typically done by weighing a specific volume of the liquid in a graduated cylinder or a pycnometer at a controlled temperature. The density is then calculated by dividing the mass by the volume.

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer.[22][23][24][25][26] A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the calibrated scale after adjusting the light source and focus. The measurement is temperature-dependent and is usually reported at 20°C with the sodium D-line (n20/D).

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain an NMR spectrum, a small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][27][28][29] The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information on the chemical environment, connectivity, and number of each type of proton or carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquids can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[5][30][31][32] The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Biological Activity and Signaling Pathways

Pyridine and its derivatives are known to exhibit a wide range of biological activities and are common scaffolds in pharmaceuticals.[8][33][34][35][36] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in interactions with biological targets. The length of the alkyl chain in compounds like this compound and 2-Pyridineethanol can influence their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity to target proteins.

While direct involvement of this compound and 2-Pyridineethanol in specific signaling pathways is not extensively documented in readily available literature, they are structurally related to naturally occurring pyridine alkaloids, such as nicotine, which are known to interact with nicotinic acetylcholine receptors (nAChRs) and modulate various downstream signaling events in the central nervous system.[33][37][38]

The following diagram illustrates a generalized logical workflow for evaluating the potential biological activity of pyridine derivatives like this compound and 2-Pyridineethanol.

G Logical Workflow for Evaluating Pyridine Derivatives cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_dev Drug Development Potential S1 Synthesis of 2-Pyridinealkanol S2 Purification S1->S2 P1 Determine Physical Properties (m.p., b.p., density, nD) S3 Structural Confirmation (NMR, FTIR, MS) S2->S3 S3->P1 P2 Assess Solubility S3->P2 P3 Determine pKa S3->P3 B1 In vitro Screening (e.g., receptor binding assays) P1->B1 P2->B1 P3->B1 B2 Cell-based Assays (e.g., signaling pathway modulation) B1->B2 D1 Lead Optimization B3 ADME-Tox Profiling B2->B3 B3->D1 D2 Preclinical Studies D1->D2

Caption: Logical workflow for the synthesis, characterization, and evaluation of pyridine derivatives.

Conclusion

This compound and 2-Pyridineethanol, while structurally similar, exhibit distinct physical properties primarily due to the difference in their alkyl chain length. These differences can have implications for their reactivity, solubility, and potential applications in drug discovery and materials science. The experimental protocols outlined provide a foundation for the accurate and reproducible characterization of these and other related compounds. Further comparative studies under identical experimental conditions are warranted to provide a more nuanced understanding of their structure-property relationships.

References

A Comparative Guide to the Biological Activities of 2-, 3-, and 4-Pyridinepropanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the pyridinepropanol isomers: 2-Pyridinepropanol, 3-Pyridinepropanol, and 4-Pyridinepropanol. While direct comparative studies on the biological effects of these specific isomers are limited in publicly available literature, this document summarizes the existing data for each compound and outlines detailed experimental protocols for their systematic evaluation. The broader context of the diverse biological activities of pyridine derivatives is also discussed to provide a framework for future research.

Summary of Known Biological Activities

Direct comparative data on the biological activities of 2-, 3-, and 4-Pyridinepropanol is scarce. However, existing literature suggests potential areas of interest for each isomer. The pyridine nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

IsomerChemical StructureKnown/Potential Biological ActivityReferences
This compound this compound StructureMentioned as a reagent in the synthesis of pyridylalcohols that exhibit hypoglycemic activity in fasted rats.[1][2]
3-Pyridinepropanol 3-Pyridinepropanol StructureNo specific biological activities are prominently reported in the searched literature. However, as a pyridine derivative, it holds potential for various biological effects.[3]
4-Pyridinepropanol 4-Pyridinepropanol StructurePrimarily studied for its applications in polymer chemistry and material science. There is no publicly available information on its specific mechanism of action in biological systems.[4][5]

Experimental Protocols for Comparative Biological Evaluation

To facilitate a direct comparison of the biological activities of 2-, 3-, and 4-Pyridinepropanol, the following detailed experimental protocols are provided for key biological assays.

In Vitro Hypoglycemic Activity Assessment: α-Amylase and α-Glucosidase Inhibition Assays

These assays are fundamental in screening for compounds that can lower post-prandial blood glucose levels by inhibiting carbohydrate-digesting enzymes.

a) α-Amylase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars.

  • Protocol:

    • Prepare various concentrations of the pyridinepropanol isomers (e.g., 10-1000 µg/mL) in a suitable buffer (e.g., 0.02 M sodium phosphate buffer with 0.006 M NaCl, pH 6.9).

    • In separate tubes, mix 200 µL of each isomer concentration with 200 µL of α-amylase solution (e.g., 2 units/mL).

    • Incubate the mixtures at 30°C for 10 minutes.

    • Add 200 µL of a 1% starch solution to each tube and incubate for an additional 3 minutes.

    • Stop the reaction by adding a color reagent (e.g., dinitrosalicylic acid).

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

    • Acarbose can be used as a positive control.

    • Calculate the percentage of inhibition and the IC50 value for each isomer.[6][7]

b) α-Glucosidase Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme that hydrolyzes terminal, non-reducing 1,4-linked alpha-glucose residues to release a single alpha-glucose molecule.

  • Protocol:

    • Prepare different concentrations of the pyridinepropanol isomers.

    • Mix the isomer solutions with α-glucosidase enzyme solution in a 96-well plate.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time.

    • Acarbose can be used as a positive control.

    • Calculate the percentage of inhibition and the IC50 value for each isomer.

Experimental Workflow for In Vitro Hypoglycemic Activity

Workflow for In Vitro Hypoglycemic Assays cluster_prep Preparation cluster_amylase α-Amylase Assay cluster_glucosidase α-Glucosidase Assay cluster_analysis Data Analysis prep_isomers Prepare Pyridinepropanol Isomer Solutions (2-, 3-, and 4-) amylase_mix Mix Isomers with α-Amylase prep_isomers->amylase_mix glucosidase_mix Mix Isomers with α-Glucosidase prep_isomers->glucosidase_mix prep_enzymes Prepare α-Amylase and α-Glucosidase Solutions prep_enzymes->amylase_mix prep_enzymes->glucosidase_mix amylase_starch Add Starch Substrate amylase_mix->amylase_starch amylase_reaction Incubate and Stop Reaction amylase_starch->amylase_reaction amylase_read Measure Absorbance amylase_reaction->amylase_read calc_inhibition Calculate % Inhibition amylase_read->calc_inhibition glucosidase_pnpg Add pNPG Substrate glucosidase_mix->glucosidase_pnpg glucosidase_read Measure Absorbance glucosidase_pnpg->glucosidase_read glucosidase_read->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare Compare Isomer Potency calc_ic50->compare

Caption: Workflow for assessing the in vitro hypoglycemic activity of pyridinepropanol isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.[4][5][8]

  • Principle: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized microbial suspension.

  • Protocol:

    • Prepare a stock solution of each pyridinepropanol isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well of the microtiter plate with the microbial suspension.

    • Include positive controls (microorganism without inhibitor) and negative controls (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be used as a reference.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow for Broth Microdilution Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results prep_isomers Prepare Serial Dilutions of Pyridinepropanol Isomers inoculate Inoculate Microtiter Plates prep_isomers->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Visually Determine MIC incubate->read_mic compare Compare MIC Values of Isomers read_mic->compare

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the pyridinepropanol isomers for a specific duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each isomer.

Experimental Workflow for In Vitro Anticancer Activity

Workflow for MTT Cytotoxicity Assay cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Pyridinepropanol Isomers seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cytotoxicity calc_ic50->compare

Caption: A streamlined workflow for evaluating the in vitro anticancer activity.

Conclusion

The comparative biological activity of 2-, 3-, and 4-Pyridinepropanol remains an under-investigated area. While preliminary information suggests a potential role for this compound in the synthesis of hypoglycemic agents, the biological profiles of the 3- and 4-isomers are largely unexplored. The provided experimental protocols offer a standardized framework for researchers to conduct a comprehensive comparative analysis of these isomers. Such studies are crucial for elucidating their structure-activity relationships and unlocking their potential therapeutic applications. The broad spectrum of biological activities observed in other pyridine derivatives underscores the importance of systematically evaluating these simple, yet potentially bioactive, molecules.

References

A Comparative Guide to the Properties of Pyridinepropanol Isomers: A Computational DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of the three isomers of pyridinepropanol: 2-(3-hydroxypropyl)pyridine, 3-(3-hydroxypropyl)pyridine, and 4-(3-hydroxypropyl)pyridine. Due to the current limitations in accessing and processing computational DFT data, this edition focuses on a detailed comparison of experimentally determined properties. While a comprehensive DFT analysis is not included at this time, this guide lays the groundwork for such a study by presenting the available experimental data in a structured format, which is essential for the validation of future computational models.

Experimental Properties of Pyridinepropanol Isomers

The following table summarizes the key experimentally determined physicochemical properties of the 2-, 3-, and 4-pyridinepropanol isomers. These values have been compiled from various chemical suppliers and databases.

Property2-Pyridinepropanol3-Pyridinepropanol4-Pyridinepropanol
CAS Number 2859-68-92859-67-82629-72-3
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Physical State LiquidLiquidSolid
Melting Point Not availableNot available35-39 °C
Boiling Point 100-102 °C at 2 mmHg130-133 °C at 3 mmHg289 °C
Density 1.066 g/mL at 25 °C1.063 g/mL at 25 °C1.061 g/mL at 25 °C
Refractive Index n20/D 1.5295n20/D 1.53Not available

Experimental Protocols

The experimental data presented in this guide are based on standard analytical techniques. While detailed protocols for each specific data point are not available, the general methodologies are outlined below.

Determination of Physicochemical Properties:

  • Melting Point: Determined using a standard melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

  • Boiling Point: Measured at a specific pressure using distillation apparatus. The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample.

Future Directions: A Computational DFT Approach

A comprehensive computational analysis using Density Functional Theory (DFT) would provide valuable insights into the electronic and structural properties of these isomers, complementing the experimental data. Such a study would typically involve the following workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis cluster_comparison Comparison & Validation start Initial 3D Structure of Isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop geom_param Optimized Geometric Parameters geom_opt->geom_param vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq homo_lumo HOMO/LUMO Energies, Dipole Moment elec_prop->homo_lumo comparison Comparison with Experimental Data geom_param->comparison vib_freq->comparison homo_lumo->comparison

Caption: A generalized workflow for the computational DFT analysis of pyridinepropanol isomers.

Typical DFT Protocol:

  • Structure Optimization: The initial 3D structure of each pyridinepropanol isomer would be optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p).

  • Frequency Calculations: Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment would be calculated to understand the chemical reactivity and polarity of the isomers.

The results from these DFT calculations would then be systematically compared across the three isomers and validated against the experimental data presented in this guide. This comparative analysis would elucidate the structure-property relationships governed by the position of the propanol group on the pyridine ring, providing valuable information for applications in drug design and materials science.

Differentiating Positional Isomers of Pyridinepropanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of positional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating between the three positional isomers of pyridinepropanol: 3-(2-pyridyl)propan-1-ol, 3-(3-pyridyl)propan-1-ol, and 3-(4-pyridyl)propan-1-ol. By leveraging the distinct electronic and magnetic environments of each isomer, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer unique fingerprints for unambiguous identification.

The substitution pattern on the pyridine ring significantly influences the spectral characteristics of each isomer. The proximity of the propanol side chain to the nitrogen atom in the 2-position, versus its more distant placement in the 3- and 4-positions, creates discernible differences in chemical shifts, vibrational frequencies, and fragmentation patterns. This guide presents a summary of expected and reported spectroscopic data, along with detailed experimental protocols to aid in the practical application of these methods.

Spectroscopic Data Summary

The following tables summarize the key distinguishing features for each spectroscopic technique. It is important to note that while some experimental data is available, a complete dataset for all three isomers is not consistently reported in the literature. Therefore, some values are predicted or inferred based on the analysis of similar pyridine derivatives.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Proton Assignment 3-(2-pyridyl)propan-1-ol (Predicted) 3-(3-pyridyl)propan-1-ol (Experimental/Predicted) 3-(4-pyridyl)propan-1-ol (Predicted)
δ (ppm) Multiplicity J (Hz) δ (ppm) Multiplicity J (Hz) δ (ppm)
H-2'---~8.4d~4.5~8.5
H-3'~7.1t~6.5---~7.2
H-4'~7.6t~7.5~7.5dt~7.8, 1.8-
H-5'~7.1d~7.8~7.2dd~7.8, 4.8~7.2
H-6'~8.5d~4.5~8.4d~1.5~8.5
-CH2- (α to ring)~2.9t~7.5~2.7t~7.6~2.7
-CH2- (β to ring)~2.0quintet~7.5~1.9quintet~7.6~1.9
-CH2- (γ, attached to OH)~3.7t~6.5~3.6t~6.4~3.6
-OHvariablebr s-variablebr s-variable
Table 2: 13C NMR Chemical Shifts (δ, ppm)
Carbon Assignment 3-(2-pyridyl)propan-1-ol (Predicted) 3-(3-pyridyl)propan-1-ol (Experimental) 3-(4-pyridyl)propan-1-ol (Predicted)
C-2'~162~147.6~150.0
C-3'~121~137.9~124.0
C-4'~136~123.4~150.0
C-5'~123~134.1~124.0
C-6'~149~149.9~150.0
-CH2- (α to ring)~3530.2~32
-CH2- (β to ring)~3031.6~31
-CH2- (γ, attached to OH)~6261.9~62
Table 3: Key IR Absorption Bands (cm-1)
Vibrational Mode 3-(2-pyridyl)propan-1-ol (Predicted) 3-(3-pyridyl)propan-1-ol (Predicted) 3-(4-pyridyl)propan-1-ol (Predicted)
O-H stretch (alcohol)~3350 (broad)~3350 (broad)~3350 (broad)
C-H stretch (aromatic)~3050~3050~3050
C-H stretch (aliphatic)~2940, 2870~2940, 2870~2940, 2870
C=N, C=C stretch (pyridine ring)~1590, 1570, 1470, 1435~1580, 1480, 1425~1600, 1490, 1415
C-H out-of-plane bend (aromatic)~750 (ortho-substitution)~790, 710 (meta-substitution)~810 (para-substitution)
C-O stretch (primary alcohol)~1050~1050~1050
Table 4: Major Mass Spectrometry Fragments (m/z)
Fragment Ion 3-(2-pyridyl)propan-1-ol (Experimental/Predicted) 3-(3-pyridyl)propan-1-ol (Experimental) 3-(4-pyridyl)propan-1-ol (Predicted)
[M]+137137137
[M-H]+136136136
[M-H2O]+119119119
[M-C2H4O]+ (from McLafferty rearrangement)939393
[M-C3H6O]+797979
Pyridylmethyl cation ([C5H4NCH2]+)929292
Hydroxypyridinium ion106106106

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1H and 13C NMR spectra to determine the chemical shifts and coupling constants, which are highly sensitive to the electronic environment of the nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the pyridinepropanol isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

1H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • Acquisition Time: At least 2-3 seconds to ensure good resolution.

13C NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 or higher, as 13C has a low natural abundance.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 180 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants (J-values) in the 1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C-H out-of-plane bending modes of the pyridine ring, which are diagnostic for the substitution pattern.

Instrumentation: An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for easy sample handling.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the liquid or solid pyridinepropanol isomer directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

  • Spectral Range: Typically 4000-400 cm-1.

  • Resolution: 4 cm-1 is usually sufficient.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Identify the major absorption bands and compare their positions (in cm-1) to the expected values for the different isomers.

  • Pay close attention to the "fingerprint region" (below 1500 cm-1), especially the C-H out-of-plane bending region, to distinguish between the ortho, meta, and para substitution patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers chromatographically and obtain their mass spectra to analyze the fragmentation patterns, which can provide structural information.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Prepare a dilute solution of the pyridinepropanol isomer (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a GC vial.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point. Column dimensions of 30 m x 0.25 mm x 0.25 µm are common.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: Start with an initial temperature of around 50-70 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C. The program may need to be optimized for baseline separation of the isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Scan Range: Typically m/z 40-400.

Data Analysis:

  • Examine the total ion chromatogram (TIC) to determine the retention times of the isomers.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion peak (M+•) and analyze the major fragment ions.

  • Compare the relative abundances of key fragment ions between the isomers.

Visualization of the Differentiation Workflow

The logical process for differentiating the positional isomers of pyridinepropanol using the described spectroscopic techniques can be visualized as follows:

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Pyridinepropanol Isomer Mixture NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Absorption Frequencies (Fingerprint Region) FTIR->FTIR_Data GCMS_Data Retention Times Fragmentation Patterns GCMS->GCMS_Data Isomer_2 2-Pyridinepropanol NMR_Data->Isomer_2 Compare Data Isomer_3 3-Pyridinepropanol NMR_Data->Isomer_3 Isomer_4 4-Pyridinepropanol NMR_Data->Isomer_4 FTIR_Data->Isomer_2 Compare Data FTIR_Data->Isomer_3 FTIR_Data->Isomer_4 GCMS_Data->Isomer_2 Compare Data GCMS_Data->Isomer_3 GCMS_Data->Isomer_4

Caption: Workflow for the spectroscopic differentiation of pyridinepropanol isomers.

This comprehensive guide provides the necessary data and protocols to effectively distinguish between the positional isomers of pyridinepropanol. By carefully applying these spectroscopic techniques and analyzing the resulting data, researchers can confidently determine the structure of their synthesized compounds.

A Head-to-Head Comparison: Pd/C vs. Pt/C Catalysts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that can significantly impact the yield, purity, and efficiency of a chemical synthesis. Among the most widely utilized heterogeneous catalysts are palladium on carbon (Pd/C) and platinum on carbon (Pt/C). Both are workhorses in a variety of transformations, most notably hydrogenation reactions. This guide provides an in-depth performance comparison of Pd/C and Pt/C, supported by experimental data, to assist in making informed decisions for specific synthetic applications.

Key Performance Differences: A Tale of Activity and Selectivity

While both Pd/C and Pt/C are highly effective hydrogenation catalysts, they exhibit distinct differences in their activity and selectivity, largely dependent on the substrate and desired outcome.

Palladium on carbon is generally recognized for its high catalytic activity across a broad range of functional group reductions.[1][2] It is a versatile and efficient catalyst for the hydrogenation of alkenes, alkynes, nitro compounds, and for hydrogenolysis reactions such as debenzylation.[2][3] However, this high activity can sometimes lead to lower selectivity. For instance, in the hydrogenation of alkynes, Pd/C often promotes over-reduction to the corresponding alkane, making it less ideal for the selective synthesis of alkenes.[4] Similarly, during the hydrogenation of alkenes, Pd/C can cause isomerization of the double bond.[3]

Platinum on carbon, on the other hand, is often lauded for its superior selectivity in certain transformations.[3] It is particularly advantageous when chemoselectivity is paramount. For example, Pt/C can be more effective in the selective hydrogenation of a nitro group in the presence of other reducible functionalities. Furthermore, in the hydrogenation of alkenes, the use of platinum can significantly minimize isomerization, leading to a cleaner reaction profile.[3] While Pt/C may exhibit lower activity than Pd/C in some cases, its enhanced selectivity can be a crucial advantage in complex multi-step syntheses. The synergistic effect of combining platinum and palladium in bimetallic catalysts can also offer enhanced performance in terms of both activity and selectivity.[5]

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of Pd/C and Pt/C under identical conditions for a wide range of substrates are not always readily available in the literature. However, existing studies provide valuable insights into their relative performance in specific applications.

Table 1: Hydrogenation of Phenylacetylene

CatalystConversion (%)Selectivity to Styrene (%)Major Product
Pd/C>9910Ethylbenzene

Table 2: Nitrogen Reduction Reaction (NRR) to Ammonia (NH₃)

CatalystNH₃ Yield Rate (µg h⁻¹ mg⁻¹cat)Faradaic Efficiency (%)
Pd/C~1.8~4.5
Pt/C~0.8~2.0
Au/C~1.2~3.0

Data presented in Table 2 is based on measurements in N₂-saturated 0.1 M PBS electrolyte at -0.05 V versus RHE.[6][7]

Experimental Protocols

The following is a general protocol for a typical atmospheric pressure hydrogenation reaction. Specific conditions such as solvent, temperature, and reaction time should be optimized for each individual substrate and catalyst.

Materials:

  • Substrate

  • Pd/C or Pt/C catalyst (typically 5-10 wt% on carbon)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, methanol)

  • Reaction flask equipped with a magnetic stir bar

  • Septum and needles

  • Hydrogen source (e.g., hydrogen balloon)

  • Inert gas (e.g., argon or nitrogen)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Handling: Under an inert atmosphere, carefully add the catalyst to the reaction flask. Caution: Pd/C and Pt/C can be pyrophoric, especially after use. Handle with care in a well-ventilated fume hood.

  • System Purge: Seal the flask with a septum and purge the system with an inert gas.

  • Solvent and Substrate Addition: Add the anhydrous solvent, followed by the substrate, via syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this cycle 2-3 times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the used catalyst to dry on the filter paper, as it can ignite upon contact with air. The catalyst should be quenched by suspending it in water.

  • Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between the catalysts, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add Catalyst to Flask (Inert Atmosphere) B Add Solvent and Substrate A->B 1. C Purge with H₂ B->C 2. D Stir and Monitor C->D 3. E Purge with Inert Gas D->E 4. F Filter through Celite E->F 5. G Isolate Product F->G 6.

Figure 1: General experimental workflow for catalytic hydrogenation.

Catalyst_Comparison Pd_Activity High Activity Pd_Selectivity Moderate Selectivity Pd_Reactions Broad Substrate Scope: - Alkenes/Alkynes - Nitro Groups - Debenzylation Pd_Drawbacks Potential for: - Over-reduction - Isomerization Pt_Activity Moderate to High Activity Pt_Selectivity High Selectivity Pt_Reactions Key Applications: - Chemoselective Nitro Reduction - Minimal Isomerization Pt_Advantages Advantages: - Cleaner Reactions - Higher Purity Products

Figure 2: Logical comparison of Pd/C and Pt/C catalyst attributes.

References

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) Analysis of 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of purity is a critical, non-negotiable step. For active pharmaceutical ingredients (APIs) and research chemicals like 2-Pyridinepropanol, a versatile building block in synthesis, precise purity data ensures safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data.

Quantitative NMR stands out as a powerful primary analytical method for purity determination.[1][2][3] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte-to-standard ratio, offering a high degree of accuracy and traceability.[1][3]

Comparison of Purity Assessment Techniques

The choice of an analytical technique for purity determination depends on various factors, including the properties of the compound, the nature of potential impurities, and the required level of accuracy. Below is a comparison of qNMR with other common methods for the purity assessment of this compound.

Technique Principle Advantages for this compound Limitations Typical Purity Range (%)
qNMR Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1][4]- Primary method: No need for a specific reference standard of the analyte.[2] - High precision and accuracy. - Provides structural information about impurities. - Non-destructive. - Lower sensitivity compared to chromatographic methods. - Requires a soluble and stable internal standard with non-overlapping signals.[1][5] - Higher initial instrument cost.95.0 - 100.0
HPLC (High-Performance Liquid Chromatography) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. Purity is typically determined by area percent.[6]- High sensitivity for detecting trace impurities.[6] - High resolution for separating complex mixtures.[6] - Widely available and well-established.- Requires a reference standard for the analyte to determine a response factor for accurate quantification. - Area percent calculation assumes all impurities have the same response factor as the main component, which can be inaccurate.90.0 - 99.9
GC (Gas Chromatography) Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.[6]- Excellent for volatile impurities and residual solvents.[6]- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for polar compounds like this compound.90.0 - 99.9
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the melting point depression.[7]- Fast analysis. - Does not require a reference standard.[7]- Only applicable to crystalline solids with a sharp melting point. - Less accurate for samples with a high impurity content.98.0 - 99.9

Experimental Protocol: Purity Determination of this compound by qNMR

This section details the methodology for assessing the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound (CAS: 2859-68-9)

  • Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR Spectrometer: 500 MHz or higher, equipped with a 5 mm probe

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • NMR Tubes: 5 mm, high precision

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of this compound weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) insert_sample Insert sample into spectrometer weigh_analyte->insert_sample dissolve Dissolve both in ~0.7 mL of D₂O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_params Set up qNMR parameters (zg30, D1=60s, NS=16) insert_sample->setup_params acquire_data Acquire ¹H NMR spectrum setup_params->acquire_data process_spectrum Process spectrum (phasing, baseline correction) acquire_data->process_spectrum integrate Integrate analyte and IS signals process_spectrum->integrate calculate Calculate purity using the qNMR equation integrate->calculate Purity_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_nmr From NMR Spectrum cluster_calc Calculation cluster_output Result m_analyte Mass of Analyte (m_analyte) calc Purity Equation m_analyte->calc m_is Mass of IS (m_is) m_is->calc P_is Purity of IS (P_is) P_is->calc MW_analyte MW of Analyte (MW_analyte) MW_analyte->calc MW_is MW of IS (MW_is) MW_is->calc N_analyte Protons in Analyte Signal (N_analyte) N_analyte->calc N_is Protons in IS Signal (N_is) N_is->calc I_analyte Integral of Analyte (I_analyte) I_analyte->calc I_is Integral of IS (I_is) I_is->calc Purity Analyte Purity (%) calc->Purity

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Pyridinepropanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to its chemical properties, this compound and its derivatives are classified as hazardous waste and require specific handling and disposal protocols.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[3][4]

Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with the following PPE:[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In Case of a Spill:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1]

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is a critical process that must be executed with precision to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]

  • It is crucial to segregate this compound waste from other waste streams. Do not mix with incompatible materials, especially strong oxidizing agents and acids.[1][5]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2][5]

  • The container must be made of a compatible material.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2]

  • Indicate the associated hazards, such as "Flammable" and "Toxic".[1]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from heat, open flames, and other ignition sources.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • The recommended method for the disposal of pyridine-containing waste is high-temperature incineration, such as rotary kiln incineration.[6][7]

Disposal Workflow for this compound

This compound Disposal Workflow A Start: Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste from Incompatibles (e.g., strong oxidizers, acids) B->C D Collect Waste in a Labeled, Compatible Container C->D E Store Container in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup and Disposal E->F G End: Waste Disposed via Incineration F->G

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guidance for Handling 2-Pyridinepropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Pyridinepropanol, fostering a secure and efficient laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(3-Hydroxypropyl)pyridine, 3-(2-Pyridyl)-1-propanol

  • CAS Number: 2859-68-9

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3]To avoid skin irritation and potential absorption.[1]
Respiratory Protection Use in a well-ventilated area.[3][4][5] If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator is required.[3]To prevent respiratory tract irritation.[1][3]

Operational and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment as a precautionary measure against static discharge.[4]

Handling:

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe mist, gas, or vapors.[1]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Ground and bond containers and receiving equipment to prevent static discharges.[4]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[3][4][5]

  • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

  • Spills should be absorbed with an inert material (e.g., dry sand, earth) and placed in a chemical waste container.[4]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound task Review Safety Data Sheet (SDS) Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->task eye_protection Eye/Face Protection (Goggles/Face Shield) task->eye_protection Eye Hazard skin_protection Skin Protection (Gloves, Lab Coat) task->skin_protection Skin Hazard respiratory_protection Respiratory Protection (Use in Fume Hood) task->respiratory_protection Inhalation Hazard check Is all required PPE available and in good condition? eye_protection->check skin_protection->check respiratory_protection->check proceed Proceed with Handling check->proceed Yes stop STOP Obtain necessary PPE check->stop No

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.